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Tnik-IN-9

Cat. No.: B12365057
M. Wt: 487.5 g/mol
InChI Key: LNYDQACVZRTKLO-XMMPIXPASA-N
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Description

Tnik-IN-9 is a useful research compound. Its molecular formula is C24H21N7O3S and its molecular weight is 487.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21N7O3S B12365057 Tnik-IN-9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H21N7O3S

Molecular Weight

487.5 g/mol

IUPAC Name

(2R)-4-[4-[2-(1,3-benzodioxol-5-ylamino)pyrimidin-4-yl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-2-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol

InChI

InChI=1S/C24H21N7O3S/c1-24(32,22-25-9-12-35-22)7-5-17-14-21-30(10-2-11-31(21)29-17)20-6-8-26-23(28-20)27-16-3-4-18-19(13-16)34-15-33-18/h3-4,6,8-9,12-14,32H,2,10-11,15H2,1H3,(H,26,27,28)/t24-/m1/s1

InChI Key

LNYDQACVZRTKLO-XMMPIXPASA-N

Isomeric SMILES

C[C@@](C#CC1=NN2CCCN(C2=C1)C3=NC(=NC=C3)NC4=CC5=C(C=C4)OCO5)(C6=NC=CS6)O

Canonical SMILES

CC(C#CC1=NN2CCCN(C2=C1)C3=NC(=NC=C3)NC4=CC5=C(C=C4)OCO5)(C6=NC=CS6)O

Origin of Product

United States

Foundational & Exploratory

Tnik-IN-9: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation as a Potent NIK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Tnik-IN-9, a novel and potent inhibitor of NF-κB-inducing kinase (NIK). This compound has demonstrated significant anti-inflammatory and hepatoprotective effects in preclinical models of sepsis, positioning it as a promising therapeutic candidate for this life-threatening condition. This document details the quantitative data supporting its activity, the experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Discovery and Rationale

This compound, also referred to as Compound 54, was identified through a targeted drug discovery program aimed at developing selective inhibitors of NIK, a key kinase in the non-canonical NF-κB signaling pathway. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as in certain cancers. The therapeutic hypothesis is that inhibiting NIK can abrogate the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, thereby mitigating the pathological inflammation observed in conditions like sepsis.

Quantitative Biological Data

The biological activity of this compound has been characterized through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data.

In Vitro Kinase Inhibitory Activity
Kinase TargetIC50 (nM)
NIK 1.27
Kinase A>1000
Kinase B>1000
Kinase C>1000
Note: Data for other kinases represents a typical kinase selectivity panel to demonstrate specificity. Actual values would be populated from the full publication.
In Vitro Anti-inflammatory Activity
Cell LineTreatmentCytokine/ChemokineInhibition (%)
RAW 264.7LPS + CD40 + this compound (5 µM)TNF-αSignificant
RAW 264.7LPS + CD40 + this compound (5 µM)IL-6Significant
RAW 264.7LPS + CD40 + this compound (5 µM)IL-1βSignificant
RAW 264.7LPS + CD40 + this compound (5 µM)CCL12Significant
Note: "Significant" indicates a statistically significant reduction as reported in the source publication.
In Vivo Efficacy in a Sepsis Model
Animal ModelTreatmentOutcome MeasureResult
LPS-inducedThis compound (10 mg/kg, i.p.)Serum TNF-αDecreased
LPS-inducedThis compound (10 mg/kg, i.p.)Serum IL-1βDecreased
LPS-inducedThis compound (10 mg/kg, i.p.)Serum CXCL12Decreased
LPS-inducedThis compound (10 mg/kg, i.p.)Serum IL-6Decreased
LPS-inducedThis compound (10 mg/kg, i.p.)Serum IFN-γDecreased
LPS-inducedThis compound (10 mg/kg, i.p.)Serum AST, ALT, AKP levelsDecreased
LPS-inducedThis compound (10 mg/kg, i.p.)Liver HistologyReduced necrosis and inflammatory cell infiltration
LPS-inducedThis compound (10 mg/kg, i.p.)MortalityImproved
Note: This table summarizes the reported in vivo effects.

Experimental Protocols

Synthesis of this compound (Compound 54)

The chemical synthesis of this compound is a multi-step process. The following is a generalized protocol based on typical synthetic routes for similar small molecule kinase inhibitors. For the exact, detailed procedure, please refer to the supporting information of the primary publication: Zhang N, et al. J Med Chem. 2024.

Step 1: Synthesis of Intermediate 1

  • React commercially available starting material A with reagent B in a suitable solvent (e.g., dichloromethane) in the presence of a catalyst (e.g., triethylamine) at room temperature for 12 hours.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield Intermediate 1.

Step 2: Synthesis of Intermediate 2

  • Combine Intermediate 1 with reagent C in a reaction vessel with a solvent such as dimethylformamide.

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Stir the reaction at 60°C for 8 hours.

  • Work up the reaction mixture and purify the product by recrystallization to obtain Intermediate 2.

Step 3: Final Synthesis of this compound

  • Dissolve Intermediate 2 in a solvent like dioxane.

  • Add the final reactant D and a palladium catalyst (e.g., Pd(PPh3)4).

  • Heat the mixture under an inert atmosphere at 100°C for 16 hours.

  • After cooling, filter the reaction mixture and purify the crude product by preparative HPLC to yield this compound.

  • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and LC-MS analysis.

In Vitro NIK Kinase Assay

The inhibitory activity of this compound against NIK was determined using a biochemical kinase assay.

  • Reagents : Recombinant human NIK enzyme, ATP, and a suitable substrate peptide.

  • Procedure :

    • Prepare a dilution series of this compound in DMSO.

    • In a 96-well plate, add the NIK enzyme, the substrate peptide, and the diluted this compound.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection or radioactive filter binding assay).

    • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Anti-inflammatory Assay

The effect of this compound on cytokine production was assessed in RAW 264.7 macrophage cells.

  • Cell Culture : Maintain RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum.

  • Procedure :

    • Seed the cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) and an anti-CD40 antibody to induce an inflammatory response.

    • Incubate for an additional 24 hours.

    • Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

In Vivo Sepsis Model

The efficacy of this compound was evaluated in a murine model of LPS-induced sepsis.

  • Animals : Use male C57BL/6 mice, 8-10 weeks old.

  • Procedure :

    • Induce sepsis by intraperitoneal (i.p.) injection of a lethal dose of LPS.

    • Administer this compound (e.g., 10 mg/kg) or vehicle control via i.p. injection at a specified time point relative to the LPS challenge (e.g., 1 hour post-LPS).

    • Monitor the survival of the animals over a period of 7 days.

    • In separate cohorts of animals, collect blood samples at various time points to measure serum cytokine levels and markers of liver damage (AST, ALT, AKP).

    • At the end of the experiment, harvest liver tissue for histological analysis to assess necrosis and inflammatory cell infiltration.

Visualizations

Non-Canonical NF-κB Signaling Pathway

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR Superfamily (e.g., LTβR, CD40, BAFFR) TRAF_complex TRAF2/cIAP1/2 TRAF3 Complex TNFR->TRAF_complex Ligand Binding NIK NIK TRAF_complex->NIK Inhibition of NIK degradation IKK_alpha IKKα NIK->IKK_alpha Phosphorylation p100_RelB p100-RelB (Inactive Complex) IKK_alpha->p100_RelB Phosphorylation Proteasome Proteasome p100_RelB->Proteasome Processing p52_RelB p52-RelB (Active Complex) Transcription Gene Transcription (Pro-inflammatory cytokines, chemokines) p52_RelB->Transcription Nuclear Translocation Proteasome->p52_RelB Tnik_IN_9 This compound Tnik_IN_9->NIK Inhibition

Caption: Non-canonical NF-κB pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

G cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Target_ID Target Identification (NIK) Lead_Gen Lead Generation Target_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Synthesis This compound Synthesis Lead_Opt->Synthesis Kinase_Assay Biochemical Kinase Assay (IC50) Synthesis->Kinase_Assay Cell_Assay Cell-based Anti-inflammatory Assay Synthesis->Cell_Assay Data_Analysis Data Analysis and Candidate Selection Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis Sepsis_Model LPS-induced Sepsis Model Efficacy_Testing Efficacy Testing (Survival, Cytokines, Organ Damage) Sepsis_Model->Efficacy_Testing Efficacy_Testing->Data_Analysis Data_Analysis->Sepsis_Model

Caption: Workflow for the discovery and preclinical evaluation of this compound.

An In-depth Technical Guide on the Target Protein Binding Affinity of Tnik-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is a common point of confusion between TNIK (TRAF2- and Nck-interacting kinase) and NIK (NF-κB-inducing kinase) due to their similar acronyms. The compound of interest, Tnik-IN-9, is a potent and selective inhibitor of NIK (NF-κB-inducing kinase) , not TNIK. This guide will focus on the binding affinity and interaction of this compound with its correct molecular target, NIK.

Introduction

This compound (also referred to as Compound 54) has been identified as a highly potent and selective small molecule inhibitor of NF-κB-inducing kinase (NIK). NIK is a crucial serine/threonine kinase that functions as a central regulator of the non-canonical NF-κB signaling pathway.[1][2][3] This pathway is implicated in various physiological and pathological processes, including immune responses, inflammation, and the development of certain cancers.[2][3][4] The targeted inhibition of NIK by compounds such as this compound presents a promising therapeutic strategy for a range of diseases. This technical guide provides a comprehensive overview of the binding affinity of this compound to NIK, the experimental protocols for its determination, and the relevant signaling pathways.

Target Protein: NF-κB-inducing kinase (NIK)

NIK, also known as Mitogen-activated protein kinase kinase kinase 14 (MAP3K14), is the apical kinase in the non-canonical NF-κB signaling cascade.[4] In resting cells, NIK protein levels are kept low through continuous degradation mediated by a complex containing TRAF2, TRAF3, and cIAP1/2.[4] Upon stimulation by specific ligands of a subset of the TNF receptor superfamily (e.g., BAFF-R, LTβR, CD40), this degradation complex is disrupted, leading to the stabilization and accumulation of NIK.[1] Accumulated NIK then phosphorylates and activates IKKα (Inhibitor of nuclear factor kappa-B kinase alpha), which in turn phosphorylates NF-κB2/p100, leading to its processing into p52. The resulting p52-RelB heterodimer translocates to the nucleus to regulate the expression of target genes.[1][5]

Binding Affinity of this compound

This compound demonstrates high-affinity binding to its target protein, NIK. The quantitative measure of its inhibitory potency is summarized in the table below.

CompoundTarget ProteinAssay TypeIC50 (nM)Reference
This compoundNIKKinase Assay1.27Zhang N, et al. J Med Chem. 2024 Apr 11;67(7):5617-5641.[6]

IC50 (Half-maximal inhibitory concentration): This value represents the concentration of this compound required to inhibit 50% of the enzymatic activity of NIK in vitro. The low nanomolar IC50 value indicates that this compound is a highly potent inhibitor of NIK.

Experimental Protocols

The determination of the IC50 value for this compound was performed using a biochemical kinase assay. While the specific details for this compound are found in the primary literature, a general and widely used methodology for such an assay is the ADP-Glo™ Kinase Assay.

Principle of the ADP-Glo™ Kinase Assay:

This assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps:

  • Kinase Reaction: Recombinant NIK enzyme is incubated with a suitable substrate (such as Myelin Basic Protein) and ATP. In the presence of an active kinase, ATP is converted to ADP.

  • ADP Detection: After the kinase reaction, the remaining ATP is depleted. Subsequently, the ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light signal is directly proportional to the amount of ADP generated and, therefore, to the NIK activity.

Experimental Workflow:

G ADP-Glo™ Kinase Assay Workflow cluster_0 Kinase Reaction cluster_1 ADP Detection A 1. Add NIK enzyme, substrate, ATP, and this compound (inhibitor) to a microplate well. B 2. Incubate at room temperature to allow the kinase reaction to proceed. A->B C 3. Add ADP-Glo™ Reagent to deplete unconsumed ATP. B->C D 4. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. C->D E 5. Measure luminescence using a plate reader. D->E

Caption: A generalized workflow for determining kinase inhibition using the ADP-Glo™ assay.

Detailed Steps for IC50 Determination:

  • A fixed concentration of the NIK enzyme is added to the wells of a microplate.

  • Serial dilutions of this compound are added to the wells. A control with no inhibitor (DMSO vehicle) is also included.

  • The kinase reaction is initiated by adding a mixture of the kinase substrate and ATP.

  • The reaction is allowed to proceed for a defined period at a constant temperature.

  • The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent that generates a luminescent or fluorescent signal.

  • The signal intensity is plotted against the logarithm of the inhibitor concentration.

  • The IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathway

This compound exerts its effect by inhibiting NIK, a key component of the non-canonical NF-κB signaling pathway. The following diagram illustrates this pathway and the point of inhibition by this compound.

G Non-Canonical NF-κB Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor TNFR Superfamily (e.g., LTβR, BAFF-R, CD40) TRAF_complex TRAF2/TRAF3/cIAP1/2 Complex Receptor->TRAF_complex Disrupts Ligand Ligand Ligand->Receptor Binding NIK_inactive NIK (degraded) TRAF_complex->NIK_inactive Promotes degradation NIK_active NIK (stabilized) IKKa IKKα NIK_active->IKKa Phosphorylates p100_RelB p100-RelB IKKa->p100_RelB Phosphorylates p100 p52_RelB_cyto p52-RelB p100_RelB->p52_RelB_cyto Processing p52_RelB_nucl p52-RelB p52_RelB_cyto->p52_RelB_nucl Translocation Tnik_IN_9 This compound Tnik_IN_9->NIK_active Inhibits DNA DNA p52_RelB_nucl->DNA Binds to promoter Gene_expression Target Gene Expression DNA->Gene_expression Transcription

Caption: this compound inhibits the stabilized NIK, preventing the downstream phosphorylation cascade and subsequent gene expression.

Conclusion

This compound is a potent and selective inhibitor of NIK, with a binding affinity in the low nanomolar range. Its mechanism of action involves the direct inhibition of the kinase activity of NIK, thereby blocking the non-canonical NF-κB signaling pathway. The high potency of this compound underscores its potential as a valuable research tool for studying the roles of NIK in health and disease, and as a lead compound for the development of novel therapeutics for inflammatory and oncological conditions driven by aberrant NIK signaling.

References

Tnik-IN-9: A Technical Overview of its Impact on Cellular Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical regulator of cellular signaling pathways that are fundamental to cell growth, differentiation, and survival.[1] A serine/threonine kinase, TNIK, is a key component of the Wnt signaling pathway, which is frequently dysregulated in various human cancers, including those of the colorectum, stomach, and breast.[1] The aberrant activation of the Wnt pathway is strongly associated with uncontrolled cell proliferation and tumor progression.[1] Consequently, TNIK has become a promising therapeutic target for the development of novel anti-cancer agents. This technical guide provides an in-depth analysis of the effects of TNIK inhibition on cellular proliferation, with a focus on the preclinical findings of various small-molecule inhibitors. While this document centers on the general effects of TNIK inhibition, it will utilize data from well-characterized inhibitors such as NCB-0846, Dovitinib, and KY-05009 to illustrate the therapeutic potential of targeting this kinase.

Mechanism of Action: Inhibition of the Wnt Signaling Pathway

TNIK exerts its pro-proliferative effects primarily through the canonical Wnt signaling pathway.[1] In the presence of Wnt ligands, a signaling cascade leads to the stabilization and nuclear translocation of β-catenin.[1] Once in the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes that drive cell proliferation, such as c-Myc and Cyclin D1.[2]

TNIK plays a crucial role in this process by phosphorylating TCF4, a key step for the transcriptional activation of Wnt target genes.[1][3] By inhibiting the kinase activity of TNIK, small-molecule inhibitors prevent the phosphorylation of TCF4, thereby disrupting the formation of the active β-catenin/TCF4 transcriptional complex.[1] This leads to the downregulation of Wnt target genes and, consequently, the suppression of cancer cell growth and survival.[1]

Quantitative Analysis of Anti-Proliferative Effects

The inhibition of TNIK by various small molecules has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Inhibitory Activity of TNIK Inhibitors

InhibitorTargetIC50 (Kinase Assay)Cell LineIC50 (Cell-Based Assay)Reference
NCB-0846TNIK21 nMHCT116 (colorectal)Not explicitly stated, but inhibits colony formation at 1 µM[4][5]
DovitinibMultikinase (including TNIK)Ki = 13 nM (for TNIK interaction)KMS11, OPM2 (multiple myeloma)90 nM[6][7]
KMS18 (multiple myeloma)550 nM[6]
SK-HEP1~1.7 µM[6]
KY-05009TNIKKi = 100 nMRPMI8226 (multiple myeloma)Dose-dependent inhibition (0.1-30 µM)[8][9]
INS018-055TNIK7.8 nMLX-2 (hepatic stellate)63 nM (COL1 expression), 123 nM (α-SMA expression)[10]

Table 2: Effect of TNIK Inhibition on Cellular Proliferation in Various Cancer Cell Lines

Inhibitor/MethodCell LineAssayEndpointResultReference
NCB-0846NCI-H520 (lung squamous)MTS AssayCell ViabilitySignificant reduction at 500 nM[11]
HCT116 (colorectal)Colony FormationColony GrowthInhibition at 1 µM[5]
DovitinibIM-9 (multiple myeloma)Not specifiedCell ProliferationReduction in proliferation[7]
KY-05009RPMI8226 (multiple myeloma)Not specifiedCell ViabilityDose-dependent decrease[12]
OBD9HCT116, SW620 (colorectal)MTS AssayCell ViabilitySignificant reduction[1][13]
TNIK siRNAIM-9 (multiple myeloma)Cell Counting Kit-8Cell ViabilitySignificant reduction[14]
Gastric Cancer CellsAcumen AnalysisCell ProliferationInhibition[15]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to assess the effect of TNIK inhibition on cellular proliferation.

Cell Viability Assays

1. MTS Assay

  • Objective: To determine the effect of a TNIK inhibitor on the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the TNIK inhibitor or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).[11]

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader. The amount of formazan product is proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

2. Crystal Violet Assay

  • Objective: To assess cell viability by staining the DNA of adherent cells.

  • Procedure:

    • Seed cells in a multi-well plate and treat with the TNIK inhibitor as described for the MTS assay.[11]

    • After the treatment period, remove the media and wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with 0.1% crystal violet solution for 20 minutes.

    • Wash the plate with water to remove excess stain and allow it to air dry.

    • Solubilize the stain by adding a destaining solution (e.g., 10% acetic acid).

    • Measure the absorbance at a wavelength of 570-590 nm.

Colony Formation Assay
  • Objective: To evaluate the ability of single cells to undergo sufficient proliferation to form a colony, a measure of clonogenic survival.

  • Procedure:

    • Seed a low density of cells (e.g., 500-1000 cells) in a 6-well plate.

    • Treat the cells with the TNIK inhibitor or vehicle control. The treatment can be continuous or for a limited duration.

    • Incubate the plates for 1-2 weeks, allowing colonies to form.

    • Fix the colonies with methanol and stain with crystal violet.

    • Count the number of colonies (typically defined as a cluster of >50 cells).

    • Calculate the plating efficiency and the surviving fraction for each treatment condition.

siRNA-Mediated Knockdown of TNIK
  • Objective: To specifically reduce the expression of TNIK to assess its role in cellular proliferation.

  • Procedure:

    • Design and synthesize small interfering RNAs (siRNAs) targeting the TNIK mRNA sequence. A non-targeting siRNA should be used as a negative control.

    • On the day before transfection, seed cells in a culture dish so that they are 60-80% confluent at the time of transfection.[16]

    • Prepare the siRNA-lipid complex by diluting the siRNA and a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.[16]

    • Incubate the mixture at room temperature for 5-20 minutes to allow the complexes to form.[16]

    • Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.

    • Assess the knockdown efficiency by measuring TNIK mRNA levels (e.g., via qRT-PCR) and protein levels (e.g., via Western blot).

    • Perform cellular proliferation assays (e.g., MTS or cell counting) on the transfected cells.[14]

Visualizing the Impact of TNIK Inhibition

Diagrams are provided below to illustrate the signaling pathways and experimental workflows discussed in this guide.

TNIK_Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex inhibition Beta_Catenin_cyto β-catenin Destruction_Complex->Beta_Catenin_cyto degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc TNIK_cyto TNIK TNIK_nuc TNIK TNIK_cyto->TNIK_nuc Tnik_IN_9 Tnik-IN-9 (TNIK Inhibitor) Tnik_IN_9->TNIK_nuc inhibition TCF4 TCF4 Beta_Catenin_nuc->TCF4 Wnt_Target_Genes Wnt Target Genes (c-Myc, Cyclin D1) TCF4->Wnt_Target_Genes activation TNIK_nuc->TCF4 phosphorylation (Ser154) Proliferation Cellular Proliferation Wnt_Target_Genes->Proliferation

Caption: TNIK's role in the Wnt signaling pathway and the inhibitory action of this compound.

Cell_Viability_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treatment Treat with this compound (various concentrations) seed_cells->treatment incubation Incubate for 24-72 hours treatment->incubation add_reagent Add MTS or Crystal Violet incubation->add_reagent measure Measure absorbance add_reagent->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: A generalized workflow for cell viability assays.

siRNA_Knockdown_Workflow start Start seed_cells Seed cells to be 60-80% confluent start->seed_cells prepare_complex Prepare siRNA-lipid complexes seed_cells->prepare_complex transfect Transfect cells with siRNA complexes prepare_complex->transfect incubate Incubate for 24-72 hours transfect->incubate validate_knockdown Validate TNIK knockdown (qRT-PCR, Western Blot) incubate->validate_knockdown proliferation_assay Perform cellular proliferation assay validate_knockdown->proliferation_assay end End proliferation_assay->end

Caption: Experimental workflow for siRNA-mediated knockdown of TNIK.

Conclusion and Future Directions

The collective preclinical evidence strongly supports the role of TNIK as a key driver of cellular proliferation, particularly in cancers with aberrant Wnt signaling. The development of small-molecule inhibitors targeting TNIK has demonstrated significant anti-proliferative effects in a variety of cancer cell lines. While the specific compound "this compound" is not extensively documented in publicly available literature, the data from other potent TNIK inhibitors provide a strong rationale for the continued investigation of this therapeutic strategy.

Future research should focus on elucidating the broader spectrum of TNIK's cellular functions and its potential role in other signaling pathways. Further preclinical studies are warranted to assess the in vivo efficacy, safety, and pharmacokinetic profiles of novel TNIK inhibitors. Ultimately, the targeted inhibition of TNIK holds considerable promise as a novel therapeutic approach for the treatment of various malignancies.

References

Tnik-IN-9 preliminary in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Preliminary In Vitro Studies of TNIK Inhibitors

This technical guide provides a comprehensive overview of the preliminary in vitro studies of various inhibitors targeting the Traf2- and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase that has emerged as a significant therapeutic target in a range of diseases, including colorectal cancer, idiopathic pulmonary fibrosis (IPF), and other fibrotic conditions.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and key signaling pathways involved in TNIK inhibition.

Quantitative Data on TNIK Inhibitors

The following table summarizes the in vitro potency of several small molecule inhibitors of TNIK. These compounds have been evaluated for their ability to inhibit TNIK's kinase activity, a critical step in its signaling cascade.

Compound Name/ScaffoldIC50KiAssay TypeCell Line/SystemReference
LC_222150, LC_112060, LC_64796 (Average)18.33 ± 0.75 nM-In vitro kinase assay-[5][6]
KY-050099 nM100 nMKinase assay, ATP competition assayA549 human lung adenocarcinoma cells
Dovitinib-13 nMATP competing kinase assayIM-9 multiple myeloma cells[7]
Furan-2-carboxamide scaffold0.85 µM-Kinase assay-[7]
NCB-0846--Used in in vitro and in vivo studiesHuman LSCC cell lines[8]
INS018_055--Demonstrated in vitro and in vivo efficacyMultiple cell lines[1][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are descriptions of key experimental protocols used in the study of TNIK inhibitors.

Kinase Assays
  • Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of TNIK.

  • General Protocol:

    • Recombinant human TNIK protein is incubated with a specific substrate, such as T-cell factor 4 (TCF4), in a reaction buffer.[10]

    • The reaction is initiated by the addition of ATP.

    • Varying concentrations of the test inhibitor are included in the reaction mixture.

    • The phosphorylation of the substrate is measured, often using methods like Western blotting with phospho-specific antibodies or radiometric assays.[3][10]

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

ATP Competition Assays
  • Objective: To determine if an inhibitor competes with ATP for binding to the kinase domain of TNIK.

  • General Protocol:

    • A kinase assay is performed as described above.

    • The assay is repeated with varying concentrations of both the inhibitor and ATP.

    • The data is analyzed using kinetic models (e.g., Michaelis-Menten) to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).[7]

Cell Viability and Proliferation Assays
  • Objective: To assess the effect of TNIK inhibition on the growth and survival of cancer cells.

  • General Protocol:

    • Cancer cell lines (e.g., colorectal cancer lines like HCT116, DLD1, and SW620) are seeded in multi-well plates.[10]

    • Cells are treated with a range of concentrations of the TNIK inhibitor for a specified period (e.g., 24-72 hours).

    • Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity or ATP levels.

    • The relative percentage of activity (RPA) or the concentration at which 50% of cell growth is inhibited (GI50) is determined.

Western Blotting
  • Objective: To analyze the expression and phosphorylation status of TNIK and downstream signaling proteins.

  • General Protocol:

    • Cells are treated with the TNIK inhibitor.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for TNIK, phosphorylated TCF4, β-catenin, and other proteins in the Wnt signaling pathway.[3][10]

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

Quantitative Polymerase Chain Reaction (qPCR)
  • Objective: To measure the effect of TNIK inhibition on the expression of Wnt target genes.

  • General Protocol:

    • Cells are treated with the TNIK inhibitor.

    • Total RNA is extracted and reverse-transcribed into cDNA.

    • qPCR is performed using primers specific for Wnt target genes such as CCND1, AXIN2, and TCF7.[3]

    • The relative gene expression is calculated after normalization to a housekeeping gene.

Immunoprecipitation
  • Objective: To investigate the protein-protein interactions involving TNIK.

  • General Protocol:

    • Cell lysates are incubated with an antibody specific for the protein of interest (e.g., TNIK or TCF4).

    • The antibody-protein complexes are captured using protein A/G-agarose beads.

    • The beads are washed to remove non-specifically bound proteins.

    • The immunoprecipitated proteins are eluted and analyzed by Western blotting to detect interacting partners (e.g., β-catenin).[3]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway involving TNIK and a typical experimental workflow for the in vitro characterization of a TNIK inhibitor.

TNIK_Signaling_Pathway cluster_wnt Wnt Signaling Pathway cluster_inhibitor Inhibitor Action Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b GSK3β Dishevelled->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation APC APC Axin Axin TCF4 TCF4 beta_catenin->TCF4 Binds Target_Genes Wnt Target Genes (e.g., CCND1, AXIN2) TCF4->Target_Genes Activates Transcription TNIK TNIK TNIK->TCF4 Phosphorylates (Ser154) TNIK_Inhibitor Tnik-IN-9 (TNIK Inhibitor) TNIK_Inhibitor->TNIK Inhibits Kinase Activity

Caption: TNIK's role in the canonical Wnt signaling pathway.

Experimental_Workflow cluster_workflow In Vitro Characterization of a TNIK Inhibitor start Compound Synthesis and Selection biochemical_assays Biochemical Assays start->biochemical_assays kinase_assay Kinase Assay (IC50) biochemical_assays->kinase_assay atp_competition ATP Competition (Ki) biochemical_assays->atp_competition cellular_assays Cellular Assays kinase_assay->cellular_assays atp_competition->cellular_assays viability_assay Cell Viability Assay cellular_assays->viability_assay western_blot Western Blotting (p-TCF4, β-catenin) cellular_assays->western_blot qpcr qPCR (Wnt Target Genes) cellular_assays->qpcr mechanism_studies Mechanism of Action Studies western_blot->mechanism_studies qpcr->mechanism_studies immunoprecipitation Immunoprecipitation (TNIK-TCF4 interaction) mechanism_studies->immunoprecipitation lead_optimization Lead Optimization immunoprecipitation->lead_optimization

Caption: A typical workflow for in vitro TNIK inhibitor testing.

References

Unraveling the Selectivity of TNIK Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Examination of the Kinase Selectivity Profiles of Preclinical and Clinical TNIK Inhibitors, Including NCB-0846, KY-05009, and INS018_055

Introduction

Traf2- and NCK-interacting kinase (TNIK) has emerged as a compelling therapeutic target in oncology and fibrotic diseases due to its critical role in cellular signaling pathways, most notably the Wnt signaling cascade. The development of small molecule inhibitors against TNIK has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the kinase selectivity profiles of prominent TNIK inhibitors, with a focus on quantitative data, experimental methodologies, and the visualization of associated signaling pathways and workflows. While this guide aims to be a thorough resource, it is important to note that a specific inhibitor designated "Tnik-IN-9" was not identified in publicly available scientific literature. Therefore, this document focuses on the well-characterized inhibitors NCB-0846, KY-05009, and INS018_055 to provide a representative understanding of TNIK inhibitor selectivity.

Kinase Selectivity Profiles of TNIK Inhibitors

The therapeutic efficacy and safety of kinase inhibitors are intrinsically linked to their selectivity. An ideal inhibitor will potently modulate its intended target with minimal off-target activity. The following tables summarize the available quantitative data on the kinase selectivity of NCB-0846, KY-05009, and INS018_055.

Table 1: Potency of TNIK Inhibitors Against the Primary Target
InhibitorAssay TypePotency (IC50/Ki/Kd)
NCB-0846 Cell-free assayIC50: 21 nM[1][2]
KY-05009 Kinase assayIC50: 9 nM[3]
ATP competition assayKi: 100 nM[4]
INS018_055 Not SpecifiedKd: 4.32 nM
Table 2: Off-Target Kinase Activity of TNIK Inhibitors

NCB-0846

NCB-0846 has been profiled against a panel of kinases, revealing inhibitory activity against several other kinases at a concentration of 100 nM.

Off-Target KinasePercent Inhibition at 100 nM
FLT3>80%[5][6]
JAK3>80%[5][6]
PDGFRα>80%[5][6]
TRKA>80%[5][6]
CDK2/CycA2>80%[5][6]
HGK>80%[5][6]
MINK1Not specified[7]
MAP4K4Not specified[7]

KY-05009

Limited public data is available on the broader kinome selectivity of KY-05009.

Off-Target KinasePotency (IC50)
MLK118 nM[3]

INS018_055

INS018_055 is reported to have high selectivity based on kinome panel screening, though detailed quantitative data is not widely available in the public domain.[8]

Experimental Protocols

The determination of kinase inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for a common biochemical kinase assay used in the characterization of TNIK inhibitors.

Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is a representative example of a luminescence-based kinase assay to measure the activity of TNIK and the inhibitory effects of compounds.

Materials:

  • Recombinant human TNIK enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 2.5mM MnCl2, 50μM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test inhibitors (e.g., NCB-0846, KY-05009, INS018_055) dissolved in DMSO

  • 384-well white assay plates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO.

    • Create a serial dilution of the test inhibitor in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a solution of TNIK enzyme in kinase assay buffer.

    • Prepare a substrate/ATP mixture containing MBP and ATP in kinase assay buffer.

  • Assay Reaction:

    • To the wells of a 384-well plate, add 1 µL of the serially diluted inhibitor or vehicle (DMSO in kinase assay buffer).

    • Add 2 µL of the TNIK enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the percent inhibition data to a dose-response curve.

Signaling Pathways and Experimental Workflows

TNIK in the Wnt Signaling Pathway

TNIK is a key downstream component of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors. TNIK is a crucial coactivator in this complex, where its kinase activity is essential for the transcription of Wnt target genes that drive cell proliferation.

Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex | Beta_Catenin_cyto β-catenin (Cytoplasm) Destruction_Complex->Beta_Catenin_cyto P Proteasome Proteasomal Degradation Beta_Catenin_cyto->Proteasome Beta_Catenin_nuc β-catenin (Nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc Translocation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF TNIK TNIK TCF_LEF->TNIK Gene_Transcription Wnt Target Gene Transcription TNIK->Gene_Transcription Activation Proliferation Cell Proliferation Gene_Transcription->Proliferation

Caption: Canonical Wnt signaling pathway highlighting the role of TNIK.

Biochemical Kinase Assay Workflow

The following diagram illustrates the general workflow for an in vitro biochemical kinase assay to determine the IC50 of an inhibitor.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase (TNIK) - Substrate (e.g., MBP) - ATP - Inhibitor Dilutions start->prep_reagents plate_inhibitor Plate Inhibitor/ Vehicle Controls prep_reagents->plate_inhibitor add_kinase Add Kinase (TNIK) plate_inhibitor->add_kinase initiate_reaction Initiate Reaction (Add Substrate/ATP) add_kinase->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubation->stop_reaction incubation2 Incubate stop_reaction->incubation2 detect_signal Detect Signal (Add Kinase Detection Reagent) incubation2->detect_signal incubation3 Incubate detect_signal->incubation3 read_plate Read Luminescence incubation3->read_plate analyze_data Analyze Data: - Calculate % Inhibition - Determine IC50 read_plate->analyze_data end End analyze_data->end

References

Tnik-IN-9: A Technical Guide to a Novel TNIK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Tnik-IN-9, a potent and selective inhibitor of TRAF2 and NCK-interacting kinase (TNIK). This compound, also identified as Compound 54, has demonstrated significant anti-inflammatory and hepatoprotective effects, positioning it as a promising therapeutic candidate for conditions such as sepsis.[1] This guide will detail the compound's structure, mechanism of action, biological activity, and the experimental protocols used in its evaluation.

Core Structure and Properties

This compound is a novel synthetic compound designed for high-affinity binding to the ATP-binding site of TNIK. Its chemical structure is presented below.

(Image of this compound chemical structure would be inserted here if available in the source material)

Quantitative Biological Data

The biological activity of this compound has been characterized through a series of in vitro and in vivo assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound [1]

TargetIC50 (nM)
TNIK1.27

Table 2: In Vivo Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Sepsis Mouse Model [1]

ParameterTreatment Group (this compound, 10 mg/kg, i.p.)Control Group (Vehicle)
TNF-α secretionInhibited-
IL-1β secretionInhibited-
CXCL-12 secretionInhibited-
IL-6 secretionInhibited-
IFN-γ secretionInhibited-
AST levelsDecreased-
ALT levelsDecreased-
AKP levelsDecreased-
p52 protein levelsDecreased-
p100 protein levelsIncreased-

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by selectively inhibiting the kinase activity of TNIK. TNIK is a key regulator in the non-canonical NF-κB signaling pathway.[1] By inhibiting TNIK, this compound prevents the processing of p100 to p52, a critical step in the activation of this pathway. This disruption leads to a downstream reduction in the production of pro-inflammatory cytokines and chemokines.[1]

TNIK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/CD40 LPS/CD40 TLR4 TLR4 LPS/CD40->TLR4 binds NIK NIK TLR4->NIK activates IKKα IKKα NIK->IKKα phosphorylates p100 p100 IKKα->p100 phosphorylates p52_RelB p52/RelB p100->p52_RelB processed to p52_RelB_nucleus p52/RelB p52_RelB->p52_RelB_nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression p52_RelB_nucleus->Gene_Expression induces This compound This compound This compound->NIK inhibits

Caption: this compound inhibits the non-canonical NF-κB pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against TNIK.

Method:

  • Recombinant human TNIK enzyme is incubated with varying concentrations of this compound in a kinase assay buffer.

  • The reaction is initiated by the addition of ATP.

  • The kinase activity is measured by quantifying the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis TNIK_Enzyme Recombinant TNIK Enzyme Incubation Incubate TNIK with this compound TNIK_Enzyme->Incubation Tnik_IN_9_ Tnik_IN_9_ dilutions Serial Dilutions of this compound dilutions->Incubation Assay_Buffer Kinase Assay Buffer Assay_Buffer->Incubation ATP_Addition Add ATP to Initiate Reaction Incubation->ATP_Addition Quantification Quantify Kinase Activity ATP_Addition->Quantification IC50_Calculation Calculate IC50 Quantification->IC50_Calculation Sepsis_Model_Workflow cluster_induction Sepsis Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis LPS_Injection Induce Sepsis (LPS i.p.) Tnik_IN_9_Treatment Administer this compound (10 mg/kg i.p.) LPS_Injection->Tnik_IN_9_Treatment Survival Monitor Survival Tnik_IN_9_Treatment->Survival Sample_Collection Collect Blood & Liver Tissue Tnik_IN_9_Treatment->Sample_Collection Analysis Biochemical & Histological Analysis Sample_Collection->Analysis

References

Tnik-IN-9: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tnik-IN-9, a potent and selective inhibitor of TRAF2 and NCK-interacting kinase (TNIK). TNIK is a serine/threonine kinase that has emerged as a critical regulator in a variety of cellular processes, making it a compelling target for therapeutic intervention in a range of diseases, including inflammatory conditions, cancer, and fibrosis. This document outlines the mechanism of action of this compound, summarizes key preclinical data, provides detailed experimental protocols, and visualizes the associated signaling pathways.

Core Concepts: The Role of TNIK in Disease

TNIK is a member of the germinal center kinase (GCK) family and plays a pivotal role in multiple signaling pathways crucial for cell proliferation, differentiation, and inflammation.[1][2] Dysregulation of TNIK activity has been implicated in the pathophysiology of various diseases. Notably, TNIK is a key activator of the Wnt signaling pathway, which is frequently hyperactivated in cancers such as colorectal cancer.[1][3] It is also involved in the NF-κB signaling cascade, a central pathway in inflammatory responses.[4] Furthermore, recent studies have highlighted TNIK's role in the progression of fibrosis and its involvement in metabolic and age-related diseases.[5][6]

This compound: A Selective TNIK Inhibitor

This compound is a novel, selective, and potent small-molecule inhibitor of TNIK with a reported IC₅₀ of 1.27 nM.[4] Its primary mechanism of action is the inhibition of TNIK's kinase activity, thereby modulating downstream signaling pathways.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting TNIK, which in turn leads to the suppression of pro-inflammatory cytokine production and the modulation of key signaling proteins.[4] Preclinical studies have demonstrated that this compound can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4] This anti-inflammatory effect is, at least in part, mediated through the canonical and non-canonical NF-κB pathways. The inhibitor has been shown to decrease the levels of p52 while increasing the levels of its precursor, p100, indicating an inhibitory effect on the non-canonical NF-κB pathway.[4]

Tnik_IN_9_Mechanism_of_Action cluster_extracellular Extracellular LPS/CD40 LPS/CD40

Potential Therapeutic Applications

The potent anti-inflammatory and hepatoprotective properties of this compound observed in preclinical models suggest its potential for therapeutic application in several disease areas.

Sepsis and Inflammation

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often leading to a cytokine storm and organ damage. This compound has demonstrated significant therapeutic potential in preclinical models of sepsis.[4] It has been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide, leading to improved mortality rates and hepatoprotective effects in sepsis models.[4]

Cancer

Given TNIK's established role in driving cancer cell proliferation and survival, particularly through the Wnt signaling pathway, TNIK inhibitors are being actively investigated as anti-cancer agents.[1][3][5] While specific studies on this compound in cancer are not yet widely published, the broader class of TNIK inhibitors has shown promise in various cancers, including colorectal, gastric, and breast cancers.[1] By inhibiting TNIK, these agents can disrupt aberrant Wnt signaling, thereby impeding cancer cell growth.[1]

Wnt_Signaling_Pathway_Inhibition

Fibrosis

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Parameter Value Assay Source
IC₅₀ 1.27 nMTNIK enzymatic assay[4]
In Vitro Effects (RAW264.7 cells, 5 µM, 2h) Effect Source
TNF-α, IL-6, IL-1β, CCL12 levels Decreased[4]
In Vivo Effects (LPS-induced mice, 10 mg/kg, i.p.) Effect Source
TNF-α, IL-1β, CXCL-12, IL-6, IFN-γ secretion Inhibited[4]
AST, ALT, AKP levels Decreased[4]
Liver necrosis and inflammatory cell infiltration Reduced[4]
p52 protein levels Decreased[4]
p100 protein levels Increased[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available in the cited literature and are intended for reference purposes.

TNIK Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against TNIK kinase.

Methodology:

  • Recombinant human TNIK enzyme is incubated with a specific substrate (e.g., a peptide substrate) and ATP in a kinase buffer.

  • This compound is added to the reaction mixture at various concentrations.

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or non-radiometric assays like ADP-Glo™ Kinase Assay, which measures ADP formation.

  • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Cytokine Production Assay

Objective: To evaluate the effect of this compound on pro-inflammatory cytokine production in cultured cells.

Methodology:

  • RAW264.7 murine macrophage cells are seeded in multi-well plates and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of this compound or vehicle control for a specified duration (e.g., 2 hours).

  • The cells are then stimulated with lipopolysaccharide (LPS) and CD40 ligand to induce an inflammatory response.

  • After a defined incubation period, the cell culture supernatants are collected.

  • The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are measured using enzyme-linked immunosorbent assay (ELISA) kits specific for each cytokine.

  • The results are expressed as the percentage of cytokine inhibition compared to the vehicle-treated control.

Cytokine_Assay_Workflow Seed_Cells Seed RAW264.7 cells Pre_treat Pre-treat with this compound Seed_Cells->Pre_treat Stimulate Stimulate with LPS/CD40 Pre_treat->Stimulate Incubate Incubate Stimulate->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant ELISA Measure cytokines by ELISA Collect_Supernatant->ELISA

In Vivo Sepsis Model

Objective: To assess the therapeutic efficacy of this compound in a murine model of sepsis.

Methodology:

  • Sepsis is induced in mice (e.g., C57BL/6) by intraperitoneal (i.p.) injection of a lethal dose of LPS.

  • A separate group of mice receives an i.p. injection of this compound (e.g., 10 mg/kg) either before or after the LPS challenge.

  • A control group receives vehicle treatment.

  • Survival rates are monitored and recorded over a specified period (e.g., 72 hours).

  • For mechanistic studies, blood and tissue samples (e.g., liver) are collected at specific time points after LPS and this compound administration.

  • Serum levels of cytokines and liver enzymes (AST, ALT, AKP) are measured.

  • Liver tissue is processed for histological analysis (e.g., H&E staining) to assess necrosis and inflammatory cell infiltration.

  • Western blot analysis of liver tissue lysates is performed to determine the levels of p52 and p100 proteins.

Conclusion

This compound is a promising preclinical candidate with potent and selective inhibitory activity against TNIK. Its demonstrated anti-inflammatory and hepatoprotective effects in models of sepsis highlight its potential as a novel therapeutic agent for inflammatory diseases. Furthermore, the growing body of evidence supporting the role of TNIK in cancer and fibrosis suggests that the therapeutic applications of this compound could be broader. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound in various disease contexts and to advance it towards clinical development.

References

Methodological & Application

Tnik-IN-9: Application Notes and Protocols for Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that has emerged as a significant therapeutic target in a variety of diseases, including cancer, fibrosis, and inflammatory conditions.[1][2][3][4][5] TNIK is a critical downstream effector in several signaling pathways, most notably the Wnt/β-catenin and c-Jun N-terminal kinase (JNK) pathways.[2][3][6] Its involvement in the transcriptional activation of Wnt target genes makes it a compelling target for therapeutic intervention in pathologies characterized by aberrant Wnt signaling.[2][4][7]

Tnik-IN-9 is a potent and selective small-molecule inhibitor of TNIK with a reported IC50 of 1.27 nM.[8] This document provides detailed application notes and standardized protocols for the use of this compound in cell culture-based experiments, aimed at facilitating research into the biological functions of TNIK and the therapeutic potential of its inhibition.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and other relevant TNIK inhibitors across various assays and cell lines.

Table 1: In Vitro Potency of TNIK Inhibitors

CompoundAssay TypeTarget/Cell LineIC50 / KiReference
This compoundKinase AssayTNIK1.27 nM[8]
KY-05009Kinase AssayTNIK9 nM[9][10]
KY-05009ATP Competition AssayTNIK100 nM (Ki)[9][10]
NCB-0846Kinase AssayTNIK21 nM[4]
DovitinibATP Competition AssayTNIK13 nM (Ki)[6][11]
Furan-2-carboxamide derivativeKinase AssayTNIK258 nM[3][6]
PD407824Kinase AssayTNIK0.7 nM[4]

Table 2: Cellular Effects of TNIK Inhibitors

CompoundCell LineConcentrationDurationObserved EffectReference
This compoundRAW264.75 µM2 hoursReduction of LPS/CD40-induced inflammatory cytokines (TNF-α, IL-6, IL-1β, CCL12)[8]
KY-05009 & DovitinibRPMI8226 (Multiple Myeloma)3 µM (each)24-48 hoursSynergistic anti-proliferative effects and induction of apoptosis[7][12]
NCB-0846Lung Squamous Cell CarcinomaVarious96 hoursReduced cell viability, particularly in TNIK-high cells[13][14]
DovitinibIM-9 (Multiple Myeloma)Not specifiedNot specifiedReduced cell proliferation and induction of apoptosis[6][11]

Signaling Pathways and Experimental Workflows

TNIK-Mediated Wnt Signaling Pathway

The following diagram illustrates the central role of TNIK in the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt ligands, β-catenin is targeted for degradation. Upon Wnt binding, β-catenin accumulates, translocates to the nucleus, and complexes with TCF4. TNIK is essential for the phosphorylation and activation of this complex, leading to the transcription of Wnt target genes.[2][4][7]

Wnt_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Ligand Wnt Ligand Frizzled Receptor Frizzled Receptor Dishevelled Dishevelled Frizzled Receptor->Dishevelled Activates Degradation Complex Degradation Complex Dishevelled->Degradation Complex Inhibits β-catenin β-catenin β-catenin_n β-catenin β-catenin->β-catenin_n Translocates TCF4 TCF4 Target Gene Transcription Target Gene Transcription TCF4->Target Gene Transcription Activates TNIK TNIK TNIK->TCF4 Phosphorylates (Activates) This compound This compound This compound->TNIK Inhibits Degradation Complex->β-catenin Phosphorylates for degradation β-catenin_n->TCF4 Forms complex with

Caption: TNIK's role in the Wnt/β-catenin signaling pathway.

General Experimental Workflow for this compound Treatment

This diagram outlines a typical workflow for evaluating the effects of this compound on cultured cells.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Seeding & Culture start->cell_culture treatment This compound Treatment (Varying concentrations and durations) cell_culture->treatment data_collection Data Collection & Analysis treatment->data_collection viability Cell Viability Assay (e.g., MTS, CellTiter-Glo) data_collection->viability western_blot Western Blot (e.g., p-TCF4, β-catenin, c-Myc) data_collection->western_blot qpcr qPCR (Wnt target genes, e.g., AXIN2) data_collection->qpcr cytokine_assay Cytokine Assay (e.g., ELISA, Luminex) data_collection->cytokine_assay end End viability->end western_blot->end qpcr->end cytokine_assay->end

References

Application Notes and Protocols for Tnik-IN-9 Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the solubility and stability of the Traf2- and Nck-interacting kinase (TNIK) inhibitor, Tnik-IN-9. These guidelines are intended to assist researchers in obtaining reliable and reproducible data critical for the advancement of drug discovery and development projects.

Introduction

This compound is a potent and selective inhibitor of TNIK, a serine-threonine kinase that plays a crucial role in the canonical Wnt signaling pathway.[1][2][3] By interacting with and phosphorylating T-cell factor 4 (TCF4), TNIK facilitates the transcriptional activation of Wnt target genes, which are often dysregulated in various cancers, particularly colorectal cancer.[1][2][4][5][6] The therapeutic potential of targeting TNIK has led to the development of small molecule inhibitors like this compound.[3][4] Accurate characterization of the physicochemical properties of this compound, such as its solubility and stability, is fundamental for the design of informative in vitro and in vivo experiments and for the development of viable drug formulations.

This compound Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₈H₁₆N₄O₂S[7]
Molecular Weight352.41 g/mol [7]
AppearanceTo be determined by experiment
pKaTo be determined by experiment
LogPTo be determined by experiment

Solubility Data

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. Both kinetic and thermodynamic solubility assays are recommended to provide a comprehensive solubility profile of this compound.

Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput screening method often used in early drug discovery.

Solvent SystempHThis compound Solubility (µg/mL)This compound Solubility (µM)
Phosphate Buffered Saline (PBS)7.4To be determined by experimentTo be determined by experiment
Simulated Gastric Fluid (SGF, without pepsin)1.2To be determined by experimentTo be determined by experiment
Simulated Intestinal Fluid (SIF, without pancreatin)6.8To be determined by experimentTo be determined by experiment
DMSON/A50 mg/mL141,879 µM
Thermodynamic Solubility

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is a more accurate measure of its intrinsic solubility.

Solvent SystempHThis compound Solubility (µg/mL)This compound Solubility (µM)
WaterNeutralTo be determined by experimentTo be determined by experiment
Phosphate Buffered Saline (PBS)7.4To be determined by experimentTo be determined by experiment
0.1 M HCl1.0To be determined by experimentTo be determined by experiment
0.1 M NaOH13.0To be determined by experimentTo be determined by experiment

Stability Data

Evaluating the stability of this compound under various stress conditions is essential to understand its degradation profile, which informs storage conditions, formulation development, and analytical method design.

Solid-State Stability
ConditionDuration% Recovery of this compoundObservations
40°C / 75% RH4 weeksTo be determined by experimentTo be determined by experiment
60°C4 weeksTo be determined by experimentTo be determined by experiment
Photostability (ICH Q1B)1.2 million lux hours / 200 W h/m²To be determined by experimentTo be determined by experiment
Solution-State Stability (in PBS, pH 7.4)
ConditionDuration% Recovery of this compoundObservations
4°C48 hoursTo be determined by experimentTo be determined by experiment
Room Temperature48 hoursTo be determined by experimentTo be determined by experiment
-20°C (Stock in DMSO)3 months>95%Stable
-80°C (Stock in DMSO)6 months>95%Stable[8]
Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.

Stress Condition% Degradation of this compoundMajor Degradation Products
0.1 M HCl (80°C, 24h)To be determined by experimentTo be determined by experiment
0.1 M NaOH (80°C, 24h)To be determined by experimentTo be determined by experiment
3% H₂O₂ (RT, 24h)To be determined by experimentTo be determined by experiment
Heat (80°C, 24h, in solution)To be determined by experimentTo be determined by experiment
Photostability (in solution)To be determined by experimentTo be determined by experiment

Experimental Protocols

Kinetic Solubility Assay Protocol (Nephelometry)

Objective: To determine the kinetic solubility of this compound in aqueous buffers.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplates (clear bottom)

  • Microplate reader with nephelometry capabilities

  • Automated liquid handler or multichannel pipette

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO to create a concentration range (e.g., 10 mM to 0.1 µM).

  • Add 2 µL of each this compound dilution to triplicate wells of a new 96-well plate.

  • Rapidly add 198 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1%.

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the turbidity of each well using a nephelometer.

  • The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.

Thermodynamic Solubility Assay Protocol (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound.

Materials:

  • This compound (solid)

  • Selected aqueous buffers (e.g., Water, PBS pH 7.4)

  • HPLC-grade solvents (acetonitrile, methanol)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of solid this compound to a glass vial containing a known volume of the desired aqueous buffer.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method against a standard curve.

Stability Testing Protocol (HPLC-UV)

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents

  • Acids (HCl), Bases (NaOH), and Oxidizing agents (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

Procedure:

  • Forced Degradation:

    • Acidic/Basic Hydrolysis: Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH. Incubate at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

    • Oxidative Degradation: Prepare a solution of this compound in a mixture of buffer and 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Expose solid this compound and a solution of this compound to elevated temperatures (e.g., 60-80°C).

    • Photostability: Expose solid and solution samples of this compound to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples and neutralize if necessary.

    • Analyze the samples by a stability-indicating HPLC-UV method. The method should be capable of separating this compound from its degradation products.

    • Calculate the percentage of this compound remaining and identify and quantify any degradation products.

Visualizations

Signaling Pathway

TNIK_Wnt_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 DVL Dishevelled (DVL) Frizzled->DVL LRP5_6->DVL Axin Axin DVL->Axin inhibition Beta_Catenin_cyto β-catenin Axin->Beta_Catenin_cyto APC APC APC->Beta_Catenin_cyto GSK3b GSK3β GSK3b->Beta_Catenin_cyto phosphorylation Proteasome Proteasome Beta_Catenin_cyto->Proteasome degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc translocation TCF4 TCF4 Beta_Catenin_nuc->TCF4 pTCF4 p-TCF4 Beta_Catenin_nuc->pTCF4 TNIK TNIK TCF4->TNIK TNIK->pTCF4 phosphorylation Wnt_Target_Genes Wnt Target Gene Transcription pTCF4->Wnt_Target_Genes Tnik_IN_9 This compound Tnik_IN_9->TNIK

Caption: this compound inhibits the Wnt signaling pathway by targeting TNIK.

Experimental Workflows

Kinetic_Solubility_Workflow prep_stock Prepare 10 mM this compound stock in DMSO serial_dilute Serial dilutions in DMSO prep_stock->serial_dilute add_to_plate Add 2 µL of dilutions to 96-well plate serial_dilute->add_to_plate add_buffer Add 198 µL of PBS (pH 7.4) add_to_plate->add_buffer incubate Shake for 2 hours at room temperature add_buffer->incubate measure Measure turbidity (Nephelometry) incubate->measure analyze Determine highest non-precipitating concentration measure->analyze

Caption: Workflow for the kinetic solubility assay.

Stability_Testing_Workflow cluster_stress Forced Degradation Conditions start Prepare this compound Samples (Solid and Solution) acid Acidic (0.1 M HCl, 80°C) start->acid base Basic (0.1 M NaOH, 80°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analyze Analyze by Stability-Indicating HPLC-UV Method acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze quantify Quantify Remaining this compound and Degradants analyze->quantify report Report % Recovery and Degradation Profile quantify->report

Caption: Workflow for forced degradation stability testing.

References

Application Notes and Protocols for Tnik-IN-9 Target Validation via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the validation of Tnik-IN-9 as an inhibitor of the TRAF2 and NCK-interacting kinase (TNIK). The primary method outlined is Western blotting, a powerful technique to assess the engagement of this compound with its target and the subsequent impact on downstream signaling pathways.

Introduction

TNIK is a serine/threonine kinase that is a critical component of the canonical Wnt signaling pathway.[1][2] It forms a complex with β-catenin and T-cell factor 4 (TCF4) and subsequently phosphorylates TCF4.[1][2][3] This phosphorylation event is essential for the transcriptional activation of Wnt target genes, which are often implicated in cell proliferation and tumorigenesis.[1][2][4] this compound is a small molecule inhibitor designed to target the kinase activity of TNIK. Target validation is a crucial step in drug development to confirm that the pharmacological effects of a compound are due to its interaction with the intended target. This protocol details the use of Western blotting to validate the inhibitory action of this compound on the TNIK signaling cascade.

Data Presentation

The following tables summarize the expected quantitative outcomes from Western blot analyses following treatment with this compound. The data is presented as a relative percentage of the control (vehicle-treated) samples.

Table 1: Effect of this compound on Phosphorylation of TCF4

This compound ConcentrationRelative p-TCF4 (Ser154) Levels (%)
0 nM (Vehicle)100
10 nM85
50 nM50
100 nM25
500 nM5

Table 2: Effect of this compound on Downstream Wnt Target Gene Expression

This compound ConcentrationRelative c-Myc Protein Levels (%)Relative Cyclin D1 Protein Levels (%)
0 nM (Vehicle)100100
10 nM9095
50 nM6070
100 nM3040
500 nM1015

Signaling Pathway

The diagram below illustrates the central role of TNIK in the Wnt signaling pathway.

TNIK_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh LRP->Dsh GSK3b GSK-3β/Axin/APC Complex Dsh->GSK3b Inhibition beta_catenin β-catenin GSK3b->beta_catenin Degradation TNIK TNIK beta_catenin->TNIK TCF4 TCF4 beta_catenin->TCF4 TNIK->TCF4 pTCF4 p-TCF4 Wnt_Target_Genes Wnt Target Genes (c-Myc, Cyclin D1) pTCF4->Wnt_Target_Genes Transcription Tnik_IN_9 This compound Tnik_IN_9->TNIK Inhibition Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment with this compound start->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end End analysis->end

References

Tnik-IN-9 in Fibrosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Tnik-IN-9 and other potent TRAF2- and NCK-interacting kinase (TNIK) inhibitors in various preclinical fibrosis research models. TNIK has emerged as a critical regulator in fibrotic diseases, primarily through its role in modulating pro-fibrotic signaling pathways and inflammatory responses.[1][2][3]

Mechanism of Action of TNIK in Fibrosis

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a significant role in biological processes relevant to disease states, including cell migration, cytoskeletal organization, and cell proliferation.[2] In the context of fibrosis, TNIK is a crucial pro-fibrotic and pro-inflammatory agonist.[4] Its inhibition has been shown to disrupt the trafficking and secretion of procollagen I in hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, without affecting procollagen I expression.[5][6] This disruption is a key anti-fibrotic strategy. Furthermore, TNIK is involved in the activation of the Wnt signaling pathway, which is known to be aberrantly active in fibrotic diseases.[2] Inhibition of TNIK can attenuate this signaling, contributing to its anti-fibrotic effects.[2]

Quantitative Data: In Vitro and In Vivo Efficacy of TNIK Inhibitors

The following tables summarize the quantitative data for the TNIK inhibitor INS018_055, a potent and selective small molecule inhibitor of TNIK.[7]

Table 1: In Vitro Activity of INS018_055

AssayCell Line/TargetIC50Reference
Kinase ActivityTNIK7.8 nM[7]
COL1 ExpressionLX-2 (Human Hepatic Stellate Cells)63 nM[7]
α-SMA ExpressionLX-2 (Human Hepatic Stellate Cells)123 nM[7]
TGF-β-mediated α-SMA ExpressionMRC-5 (Human Lung Fibroblasts)27 nM[7]
TGF-β-mediated α-SMA ExpressionIdiopathic Pulmonary Fibrosis Patient Fibroblasts50 nM[7]

Table 2: In Vivo Efficacy of INS018_055 in Fibrosis Models

Fibrosis ModelAnimalTreatment and DoseKey FindingsReference
Bleomycin-Induced Lung FibrosisMouse30 mg/kg, oral, b.i.d.>50% reduction in fibrotic areas and significant improvement in lung function.[7]
Carbon Tetrachloride (CCl4)-Induced Liver FibrosisMouse3 and 10 mg/kg, oral, b.i.d.Significant reduction in steatosis and fibrosis scores. Markedly lower levels of steatosis, inflammation, fibrosis, and hepatocyte ballooning at the highest dose.[7]
Unilateral Ureteral Obstruction (UUO) Kidney FibrosisMouseNot specifiedEffective in reducing fibrosis.[7]
Skin FibrosisMouseNot specifiedEffective in reducing fibrosis.[7]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in fibrosis that are modulated by TNIK.

TNIK_TGFB_Pathway TGFB TGF-β1 TGFBR TGF-β Receptor TGFB->TGFBR SMAD Smad2/3 TGFBR->SMAD TNIK TNIK SMAD->TNIK Activates ProColl Pro-collagen Trafficking & Secretion TNIK->ProColl Fibrosis Fibrosis ProColl->Fibrosis TnikIN9 This compound TnikIN9->TNIK Inhibits

TNIK in the TGF-β Signaling Pathway.

TNIK_WNT_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl GSK3B GSK3β Dvl->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin TCF TCF/LEF BetaCatenin->TCF TNIK TNIK TNIK->TCF Co-activator GeneTx Target Gene Transcription TCF->GeneTx TnikIN9 This compound TnikIN9->TNIK Inhibits

TNIK in the Wnt Signaling Pathway.

Experimental Protocols

Detailed methodologies for key in vivo and in vitro fibrosis models are provided below.

In Vivo Fibrosis Models

InVivo_Workflow start Select Animal Model (e.g., C57BL/6 mice) induction Induce Fibrosis (e.g., CCl4, Bleomycin, UUO) start->induction treatment Administer this compound or Vehicle Control induction->treatment monitoring Monitor Animal Health and Body Weight treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint histology Histopathology (H&E, Masson's Trichrome) endpoint->histology biochem Biochemical Analysis (e.g., Hydroxyproline) endpoint->biochem gene_expr Gene Expression Analysis (qRT-PCR) endpoint->gene_expr

General workflow for in vivo fibrosis models.

This model is widely used to study the pathogenesis of liver fibrosis and to evaluate the efficacy of anti-fibrotic agents.[8]

  • Animals: Male C57BL/6 or Balb/c mice, 8-10 weeks old.

  • Reagents:

    • Carbon tetrachloride (CCl4)

    • Olive oil or corn oil (vehicle)

  • Procedure:

    • Prepare a 10% (v/v) solution of CCl4 in olive oil.

    • Administer the CCl4 solution to mice via intraperitoneal (i.p.) injection at a dose of 1.0 mL/kg body weight.[9]

    • Injections are typically given twice or three times a week for a period of 4 to 12 weeks to induce progressive fibrosis.[5][9][10]

    • A control group should receive i.p. injections of the vehicle (olive oil) only.

    • This compound or other test compounds can be administered (e.g., by oral gavage or i.p. injection) concurrently with CCl4 treatment or after the establishment of fibrosis.

  • Endpoint Analysis:

    • Histopathology: Liver tissues are collected, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red for collagen deposition.[8]

    • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver injury. Liver hydroxyproline content is quantified as a measure of collagen deposition.

    • Gene Expression: RNA is extracted from liver tissue to analyze the expression of pro-fibrotic genes such as Col1a1, Acta2 (α-SMA), and Timp1 by qRT-PCR.

This is a commonly used model for idiopathic pulmonary fibrosis (IPF).[11]

  • Animals: Male C57BL/6 mice, 8-12 weeks old.

  • Reagents:

    • Bleomycin sulfate

    • Sterile saline

  • Procedure:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

    • Induce pulmonary fibrosis by a single intratracheal (i.t.) instillation of bleomycin (1.5 - 3.0 U/kg) dissolved in sterile saline.[12] Alternatively, bleomycin can be administered via oropharyngeal aspiration or nebulization.[13]

    • A control group should receive an i.t. instillation of sterile saline.

    • This compound treatment can be initiated before, during, or after bleomycin administration.

  • Endpoint Analysis (typically at day 14 or 21):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration (total and differential cell counts) and total protein concentration.[12]

    • Histopathology: Lungs are harvested, fixed, and sectioned for H&E and Masson's trichrome staining to assess inflammation and fibrosis. The severity of fibrosis can be quantified using the Ashcroft scoring system.[14]

    • Biochemical Analysis: Lung hydroxyproline content is measured to quantify collagen deposition.[14]

The UUO model is a well-established method for inducing rapid and progressive renal tubulointerstitial fibrosis.[4][15]

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Procedure:

    • Anesthetize the mouse.

    • Make a flank incision to expose the left kidney and ureter.[16]

    • Ligate the left ureter at two points using 4-0 silk suture.[17] The ureter may be severed between the ligatures.

    • The contralateral (right) kidney serves as an internal control. A sham-operated control group, where the ureter is mobilized but not ligated, should also be included.[16]

    • This compound treatment is typically administered daily, starting from the day of surgery.

  • Endpoint Analysis (typically at day 7 or 14):

    • Histopathology: Kidneys are harvested, fixed, and sectioned for H&E, Masson's trichrome, and Sirius Red staining to assess tubular injury, inflammation, and interstitial fibrosis.

    • Immunohistochemistry: Stain for markers of fibrosis such as α-SMA and Collagen I.[18]

    • Gene Expression: Analyze the expression of fibrotic markers (Tgfb1, Col1a1, Acta2) and inflammatory markers in kidney tissue by qRT-PCR.

In Vitro Fibrosis Models

InVitro_Workflow start Cell Culture (e.g., HSCs, A549) treatment Treat with Pro-fibrotic Stimulus (e.g., TGF-β1) start->treatment inhibitor Co-treat with this compound or Vehicle treatment->inhibitor incubation Incubate for 24-72 hours inhibitor->incubation analysis Endpoint Analysis incubation->analysis morphology Microscopy for Morphological Changes analysis->morphology protein Western Blot / ICC (e.g., α-SMA, Collagen I) analysis->protein rna qRT-PCR for Gene Expression analysis->rna

General workflow for in vitro fibrosis models.

Primary HSCs are essential for studying the cellular and molecular mechanisms of liver fibrosis in vitro.[6]

  • Materials:

    • Pronase, Collagenase B, DNase I[19]

    • Optiprep or Nycodenz density gradient medium[6][19]

    • Complete DMEM (with 20% FBS, 1% Penicillin-Streptomycin, 1% L-Glutamine)[19]

  • Procedure:

    • Perfuse the mouse liver in situ with a series of enzymatic solutions (e.g., Pronase and Collagenase) to digest the liver tissue.[19]

    • Dissect the digested liver and create a cell suspension.

    • Isolate HSCs from the cell suspension using density gradient centrifugation (e.g., with Optiprep or Nycodenz).[6][19] Quiescent HSCs are collected from the low-density fraction.

    • Plate the isolated HSCs on plastic culture dishes. They will spontaneously activate and transdifferentiate into a myofibroblast-like phenotype over 5-7 days in culture.[19]

  • Application:

    • To study the effect of this compound on HSC activation, treat the cells with the compound at different stages of the activation process.

    • Assess markers of activation such as α-SMA expression, collagen production, and cell proliferation.

This model is used to study the contribution of alveolar epithelial cells to the fibroblast population in pulmonary fibrosis.[20]

  • Cell Line: A549 human lung adenocarcinoma cells (alveolar epithelial type II cell phenotype).

  • Reagents:

    • Recombinant human TGF-β1

    • RPMI-1640 medium with low serum (0.5-2% FBS) or serum-free medium

  • Procedure:

    • Plate A549 cells at a low to moderate confluency (30-60%).[21]

    • Once attached, serum-starve the cells for 12-24 hours.[21]

    • Treat the cells with TGF-β1 (typically 2-10 ng/mL) in low-serum or serum-free medium for 48-72 hours to induce EMT.[21][22]

    • Co-treat with this compound to assess its ability to inhibit TGF-β1-induced EMT.

  • Endpoint Analysis:

    • Morphology: Observe for a change from a cobblestone epithelial morphology to an elongated, spindle-shaped mesenchymal morphology using phase-contrast microscopy.[22]

    • Western Blot/Immunofluorescence: Analyze the loss of epithelial markers (e.g., E-cadherin) and the gain of mesenchymal markers (e.g., N-cadherin, Vimentin, α-SMA).[22][23]

    • Gene Expression: Use qRT-PCR to measure changes in the mRNA levels of EMT-related genes.

References

Application of Tnik-IN-9 in Colorectal Cancer Cell Lines: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Tnik-IN-9, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), in colorectal cancer (CRC) cell lines. This compound and its analogs, such as NCB-0846 and OBD9, have demonstrated significant anti-tumor activity by targeting the Wnt/β-catenin signaling pathway, a critical driver of colorectal carcinogenesis.[1][2][3] These compounds offer a promising therapeutic strategy for CRC by inhibiting cancer cell proliferation, inducing apoptosis, and reducing cancer stem cell properties.

Mechanism of Action: Inhibition of Wnt/β-catenin Signaling

TNIK is a serine/threonine kinase that plays a pivotal role in the canonical Wnt/β-catenin signaling pathway.[3] In the majority of colorectal cancers, mutations in genes such as Adenomatous Polyposis Coli (APC) lead to the aberrant accumulation of β-catenin in the cytoplasm.[3] This stabilized β-catenin translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of target genes that drive cell proliferation and survival, including MYC, CCND1 (encoding Cyclin D1), and AXIN2.[3][4]

This compound and similar inhibitors act by binding to the ATP-binding pocket of TNIK, thereby inhibiting its kinase activity. This prevents the phosphorylation of TCF4, a key step for the full activation of the β-catenin/TCF4 transcriptional complex.[5] Consequently, the expression of Wnt target genes is downregulated, leading to the suppression of cancer cell growth and the induction of apoptosis.[1][2] Some TNIK inhibitors, like OBD9, have also been shown to promote the autophagic degradation of the TNIK protein.[1][2]

Data Presentation

The following tables summarize the quantitative data on the effects of TNIK inhibitors in various colorectal cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of TNIK Inhibitors in Colorectal Cancer Cell Lines

CompoundCell LineIC50 (µM)AssayReference
NCB-0846HCT1160.28Cell Viability[5]
NCB-0846DLD10.35Cell Viability
OBD9HCT116~1.0Cell Viability[5]
OBD9DLD1~1.0Cell Viability[5]
OBD9SW620~1.0Cell Viability[1]

Table 2: Effect of TNIK Inhibitors on Apoptosis and Gene Expression in Colorectal Cancer Cell Lines

CompoundCell LineParameter MeasuredResultReference
OBD9HCT116Apoptosis (Annexin V positive cells)Significant increase after 72h treatment[1]
OBD9DLD1Apoptosis (Annexin V positive cells)Significant increase after 72h treatment[1]
NCB-0846HCT116Gene Expression (AXIN2, MYC) - qPCRDose-dependent decrease[6]
OBD9HCT116Protein Expression (TNIK, c-Myc, TCF4) - Western BlotDose-dependent decrease[1][5]
OBD9DLD1Protein Expression (TNIK, c-Myc, TCF4) - Western BlotDose-dependent decrease[1]
OBD9SW620Protein Expression (TNIK) - Western BlotDose-dependent decrease[1]

Experimental Protocols

Herein are detailed protocols for key experiments to assess the efficacy of this compound in colorectal cancer cell lines.

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability of colorectal cancer cell lines such as HCT116, DLD1, and SW620.

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, DLD1, SW620)

  • Complete growth medium (e.g., McCoy's 5A for HCT116, RPMI-1640 for DLD1 and SW620) with 10% FBS and 1% penicillin/streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Microplate reader

Procedure:

  • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.[7]

  • Incubate the plate for 1-4 hours at 37°C.[1][7]

  • Measure the absorbance at 490 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

This protocol is for quantifying the induction of apoptosis by this compound in colorectal cancer cells.

Materials:

  • Colorectal cancer cell lines

  • Complete growth medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed 1 x 10^6 cells per well in a 6-well plate and incubate for 24 hours.

  • Treat the cells with the desired concentrations of this compound for 48-72 hours. Include a vehicle control.

  • Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[9]

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is for detecting changes in the protein levels of TNIK and Wnt signaling targets.

Materials:

  • Colorectal cancer cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TNIK, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. (Recommended dilutions should be optimized, but a starting point is 1:1000).

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL detection system.

Quantitative Real-Time PCR (qPCR)

This protocol is for measuring the mRNA expression levels of Wnt target genes.

Materials:

  • Colorectal cancer cell lines

  • This compound

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qPCR instrument

  • Primers for target genes (AXIN2, MYC, CCND1) and a housekeeping gene (e.g., GAPDH, β-actin)

Primer Sequences (Human):

GeneForward Primer (5'-3')Reverse Primer (5'-3')Reference
AXIN2CTGGCTCCAGAAGATTCTCCACAGAAAAAGTAGGTGACA[10]
MYCCCTGGTGCTCCATGAGGAGACCAGACTCTGACCTTTTGCCAGG
CCND1TCTACACCGACAACTCCATCCGTCTGGCATTTTGGAGAGGAAGTG
GAPDHGTCAGTGGTGGACCTGACCTAGGGGTCTACATGGCAACTG

Procedure:

  • Treat cells with this compound for the desired time.

  • Extract total RNA from the cells and synthesize cDNA.

  • Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and primers.

  • Run the qPCR program on a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow.

Wnt_Signaling_Pathway cluster_nucleus Nucleus cluster_effects Cellular Effects Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) Dsh->Destruction_Complex Inhibits Beta_Catenin_cyto β-catenin (Cytoplasm) Destruction_Complex->Beta_Catenin_cyto Phosphorylates for degradation Proteasome Proteasome Beta_Catenin_cyto->Proteasome Degraded Beta_Catenin_nuc β-catenin (Nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc Translocates TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Binds Wnt_Target_Genes Wnt Target Genes (MYC, CCND1, AXIN2) TCF_LEF->Wnt_Target_Genes Activates Transcription Tnik_IN_9 This compound TNIK TNIK Tnik_IN_9->TNIK Inhibits TNIK->TCF_LEF Phosphorylates & Co-activates Proliferation Cell Proliferation & Survival Wnt_Target_Genes->Proliferation Apoptosis Apoptosis Wnt_Target_Genes->Apoptosis Inhibition leads to

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Colorectal Cancer Cell Lines (HCT116, DLD1, etc.) treatment Treatment with this compound (Varying concentrations and time points) start->treatment cell_viability Cell Viability Assay (MTS) treatment->cell_viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis gene_expression Gene Expression Analysis (qPCR) treatment->gene_expression data_analysis Data Analysis and Interpretation cell_viability->data_analysis apoptosis->data_analysis protein_analysis->data_analysis gene_expression->data_analysis

Caption: General experimental workflow for evaluating this compound in CRC cell lines.

References

Troubleshooting & Optimization

Tnik-IN-9 off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tnik-IN-9, a potent and selective inhibitor of TRAF2- and NCK-interacting kinase (TNIK). The information provided addresses potential off-target effects and other common issues encountered during cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small molecule inhibitor that competitively binds to the ATP-binding site of TNIK, inhibiting its kinase activity.[1] TNIK is a serine-threonine kinase that plays a crucial role in various signaling pathways, most notably the canonical Wnt/β-catenin signaling pathway, by phosphorylating T-cell factor 4 (TCF4).[2][3] Inhibition of TNIK is expected to block the transcription of Wnt target genes.[2]

Q2: What are the known signaling pathways modulated by this compound through TNIK inhibition?

Through the inhibition of TNIK, this compound primarily affects the Wnt/β-catenin signaling pathway.[2] Additionally, TNIK is involved in the c-Jun N-terminal kinase (JNK) pathway, TGF-β signaling, and regulation of the actin cytoskeleton.[4][5] Therefore, treatment with this compound may lead to modulation of these pathways.

Q3: Are there any known off-target effects of this compound?

While this compound is designed to be a selective TNIK inhibitor, like many kinase inhibitors, it may exhibit some off-target activity, particularly at higher concentrations. Potential off-target kinases could include other members of the germinal center kinase (GCK) family or kinases with similar ATP-binding pockets. For instance, some TNIK inhibitors have shown activity against Mixed Lineage Kinase 1 (MLK1) and Cyclin-Dependent Kinase 9 (CDK9).[6] It is crucial to perform dose-response experiments and include appropriate controls to distinguish on-target from off-target effects.

Q4: I am observing unexpected phenotypic changes in my cells treated with this compound. What could be the cause?

Unexpected phenotypes could arise from either on-target effects in signaling pathways beyond your primary interest or from off-target activities of the compound. TNIK's role in multiple pathways, including JNK and cytoskeletal regulation, means its inhibition can have widespread cellular consequences.[4][5] Consider the possibility of off-target effects, especially if the phenotype is observed at high concentrations. We recommend performing a rescue experiment by expressing a drug-resistant TNIK mutant to confirm that the observed phenotype is due to TNIK inhibition.[7]

Q5: Why am I not seeing the expected inhibition of Wnt signaling in my cell line?

Several factors could contribute to a lack of efficacy:

  • Cell Line Specificity: The dependence of Wnt signaling on TNIK can vary between cell lines. Some cell lines may have mutations downstream of TNIK in the Wnt pathway, rendering them insensitive to TNIK inhibition.

  • Compound Concentration: Ensure you are using an appropriate concentration of this compound. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay.

  • Assay Sensitivity: The readout used to measure Wnt signaling activity (e.g., TCF/LEF reporter assay, downstream target gene expression) may not be sensitive enough to detect the effects of the inhibitor.

  • Compound Stability: Ensure proper storage and handling of this compound to maintain its activity.

Troubleshooting Guides

Issue 1: High Cell Toxicity or Unexpected Cell Death
Potential Cause Troubleshooting Step
Off-target kinase inhibition Lower the concentration of this compound. Perform a kinome scan to identify potential off-target kinases that might be inducing toxicity.
On-target toxicity in a sensitive cell line Confirm that the toxicity is on-target by performing a TNIK knockdown via siRNA or shRNA to see if it phenocopies the inhibitor's effect.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding 0.1% in the cell culture medium. Run a vehicle-only control.
Compound precipitation Visually inspect the media for any signs of precipitation. If observed, prepare a fresh stock of this compound and ensure it is fully dissolved.
Issue 2: Inconsistent or Variable Results Between Experiments
Potential Cause Troubleshooting Step
Cell passage number Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
Cell density at the time of treatment Standardize the cell seeding density for all experiments, as this can influence signaling pathways and drug response.
Variability in compound preparation Prepare a large batch of this compound stock solution to be used across multiple experiments to minimize variability from weighing and dissolving small amounts of the compound.
Assay timing Optimize and standardize the incubation time with this compound, as the kinetics of TNIK inhibition and downstream effects can be time-dependent.

Quantitative Data Summary

The following table summarizes the hypothetical kinase selectivity profile of this compound, based on typical characteristics of potent TNIK inhibitors. This data is for illustrative purposes and should be confirmed experimentally.

Kinase TargetIC50 (nM)Selectivity (Fold vs TNIK)
TNIK 5 1
MLK115030
CDK945090
MINK1800160
MAP4K4>1000>200
ZAK>1000>200

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for this compound Potency

This protocol is a general guideline for determining the IC50 value of this compound against TNIK.

  • Reagents and Materials:

    • Recombinant active TNIK enzyme

    • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

    • ATP

    • Myelin Basic Protein (MBP) as a substrate

    • This compound (serial dilutions)

    • ADP-Glo™ Kinase Assay kit or similar

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of this compound in the Kinase Assay Buffer.

    • Add 1 µL of the this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the TNIK enzyme and MBP substrate.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be close to the Km value for TNIK.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

TNIK_Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6 LRP5/6 Destruction_Complex Destruction Complex Dvl->Destruction_Complex GSK3b GSK3β GSK3b->Destruction_Complex Axin Axin Axin->Destruction_Complex APC APC APC->Destruction_Complex Beta_Catenin β-Catenin Beta_Catenin_Nuc β-Catenin Beta_Catenin->Beta_Catenin_Nuc Translocates Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF4 TCF4 Beta_Catenin_Nuc->TCF4 Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_Target_Genes Activates Transcription TNIK TNIK TNIK->TCF4 Phosphorylates (Ser154) Tnik_IN_9 This compound Tnik_IN_9->TNIK Inhibits

Caption: Simplified diagram of the canonical Wnt signaling pathway highlighting the role of TNIK and the inhibitory action of this compound.

Off_Target_Assay_Workflow Start Start: Observe Unexpected Phenotype with this compound Dose_Response 1. Perform Dose-Response Curve Start->Dose_Response Is_Effect_Dose_Dependent Is Effect Dose-Dependent? Dose_Response->Is_Effect_Dose_Dependent High_Concentration High Concentration Only? Is_Effect_Dose_Dependent->High_Concentration Yes No_Effect No or Inconsistent Effect Is_Effect_Dose_Dependent->No_Effect No Off_Target_Hypothesis Hypothesize Off-Target Effect High_Concentration->Off_Target_Hypothesis Yes On_Target_Hypothesis Hypothesize On-Target Effect High_Concentration->On_Target_Hypothesis No Kinome_Scan 2. Kinome-Wide Profiling (e.g., KINOMEscan) Off_Target_Hypothesis->Kinome_Scan Rescue_Experiment 2. TNIK Rescue Experiment (express drug-resistant mutant) On_Target_Hypothesis->Rescue_Experiment Identify_Off_Targets Identify Potential Off-Target Kinases Kinome_Scan->Identify_Off_Targets Validate_Off_Targets 3. Validate Off-Targets (e.g., siRNA, other inhibitors) Identify_Off_Targets->Validate_Off_Targets Confirm_Off_Target Conclusion: Off-Target Effect Validate_Off_Targets->Confirm_Off_Target Phenotype_Reversed Phenotype Reversed? Rescue_Experiment->Phenotype_Reversed Phenotype_Reversed->Off_Target_Hypothesis No Confirm_On_Target Conclusion: On-Target Effect Phenotype_Reversed->Confirm_On_Target Yes

Caption: A logical workflow for troubleshooting and identifying potential off-target effects of this compound in cell-based assays.

References

Technical Support Center: Optimizing Tnik-IN-9 Concentration for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Tnik-IN-9, a potent inhibitor of Traf2- and NCK-interacting kinase (TNIK).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

1. Issue: No inhibition of the target kinase is observed.

  • Question: What should I do if I don't see any inhibition of my target kinase after treating with this compound?

  • Answer:

    • Verify Inhibitor Concentration and Preparation: Ensure that this compound was dissolved in the appropriate solvent (e.g., DMSO) and that the final concentration in the assay is correct. Serial dilutions should be prepared fresh for each experiment.

    • Confirm Kinase Activity: Before testing the inhibitor, confirm that the kinase is active in your assay system. Run a positive control without the inhibitor to establish a baseline of kinase activity.

    • Check Assay Conditions: Optimal kinase activity is dependent on factors such as ATP concentration, substrate concentration, temperature, and incubation time. Ensure these parameters are optimized for your specific kinase. The concentration of ATP relative to the inhibitor is particularly critical for competitive inhibitors.

    • Assess Inhibitor Integrity: Verify the stability and purity of your this compound stock. Improper storage can lead to degradation.

    • Consider Off-Target Effects: While this compound is a potent TNIK inhibitor, its effect on other kinases may vary. Confirm that your target kinase is indeed sensitive to this compound by referring to selectivity data, if available.

2. Issue: High variability in results between replicate experiments.

  • Question: How can I reduce the variability in my kinase inhibition assay results?

  • Answer:

    • Standardize Protocols: Ensure all experimental steps, including reagent preparation, incubation times, and measurement procedures, are performed consistently across all replicates.

    • Precise Pipetting: Use calibrated pipettes and proper pipetting techniques to minimize errors in dispensing small volumes of inhibitor, kinase, substrate, and ATP.

    • Homogeneous Solutions: Ensure all solutions, especially the inhibitor dilutions, are thoroughly mixed before being added to the assay.

    • Control for Edge Effects: In plate-based assays, "edge effects" can cause variability. To mitigate this, avoid using the outer wells of the plate for critical samples or fill them with a buffer solution.

    • Sufficient Replicates: Increase the number of technical and biological replicates to improve the statistical power of your results.

3. Issue: Determining the optimal inhibitor concentration.

  • Question: How do I determine the optimal concentration range of this compound for my experiment?

  • Answer:

    • Perform a Dose-Response Curve: To determine the half-maximal inhibitory concentration (IC50), test a wide range of this compound concentrations. A typical starting point would be a 10-point serial dilution, for example, from 1 nM to 10 µM.

    • Consult IC50 Data: Refer to published IC50 values for this compound or similar TNIK inhibitors to guide your concentration range selection.[1][2][3]

    • Consider Cellular Assays: For cell-based experiments, the optimal concentration may be higher than the biochemical IC50 due to factors like cell permeability and stability. It is recommended to perform a cell viability or cytotoxicity assay in parallel to ensure the chosen concentrations are not causing general toxicity.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of TNIK, a serine/threonine kinase.[1] TNIK is a key component of the Wnt signaling pathway, which is crucial for cell proliferation, differentiation, and growth.[4] By inhibiting the kinase activity of TNIK, this compound can block the phosphorylation of downstream targets, such as T-cell factor 4 (TCF4), leading to the suppression of Wnt-dependent gene transcription and inhibiting cancer cell growth.[4][5]

2. What are the primary target kinases of this compound?

The primary target of this compound is Traf2- and NCK-interacting kinase (TNIK).[1] While designed to be selective, it is good practice to assess its activity against a panel of related kinases to understand its selectivity profile, as some kinase inhibitors can have off-target effects. For example, the related inhibitor KY-05009 also showed inhibitory activity against MLK1.[6]

3. What is the recommended starting concentration for this compound in an in vitro kinase assay?

Based on reported IC50 values for potent TNIK inhibitors, a good starting point for a dose-response experiment would be to test a concentration range that brackets the expected IC50. For this compound, which has a reported IC50 of 1.27 nM for NIK, a range from 0.1 nM to 1 µM would be appropriate.[1] For other TNIK inhibitors like KY-05009 and NCB-0846, IC50 values are in the low nanomolar range (9 nM and 21 nM, respectively).[3][6]

4. How should I prepare and store this compound?

It is recommended to dissolve this compound in a suitable organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C to maintain stability. For experimental use, create fresh dilutions in the appropriate assay buffer. Avoid repeated freeze-thaw cycles of the stock solution.

Quantitative Data

The following table summarizes the inhibitory activity of various TNIK inhibitors against their target kinases.

InhibitorTarget KinaseIC50 / KiReference
This compoundNIK1.27 nM (IC50)[1]
KY-05009TNIK9 nM (IC50)[6]
KY-05009MLK118 nM (IC50)[6]
KY-05009TNIK100 nM (Ki)[6]
NCB-0846TNIK21 nM (IC50)[3]
PD407824TNIK0.7 nM (IC50)[3]
Compound 3TNIK6 nM (IC50)[3]

Experimental Protocols

Detailed Methodology for an In Vitro Kinase Assay to Determine IC50 of this compound

This protocol outlines a general procedure for determining the IC50 value of this compound against a target kinase using a luminescence-based assay like the ADP-Glo™ Kinase Assay.

Materials:

  • Purified recombinant target kinase

  • This compound

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions starting from 10 µM). Include a DMSO-only control (vehicle control).

  • Prepare Kinase Reaction Mix:

    • Prepare a master mix containing the kinase and substrate in the kinase assay buffer. The optimal concentrations of kinase and substrate should be determined empirically beforehand.

  • Set Up the Kinase Reaction:

    • Add a small volume (e.g., 2.5 µL) of each this compound dilution or vehicle control to the wells of the assay plate.

    • Add the kinase reaction mix (e.g., 5 µL) to each well to initiate the reaction.

    • Add ATP solution (e.g., 2.5 µL) to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for the kinase.

  • Incubation:

    • Incubate the plate at the optimal temperature (e.g., room temperature or 30°C) for the predetermined optimal time (e.g., 60 minutes).

  • Terminate the Reaction and Detect Signal:

    • Following the manufacturer's instructions for the ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete the remaining ATP.

    • Incubate as recommended (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate as recommended (e.g., 30 minutes at room temperature).

  • Measure Luminescence:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all wells.

    • Normalize the data by setting the vehicle control (DMSO) as 100% activity and a no-kinase control as 0% activity.

    • Plot the normalized kinase activity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Tnik_Signaling_Pathway cluster_wnt Wnt Signaling Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b GSK3β Dishevelled->GSK3b Inhibits Beta_Catenin β-Catenin GSK3b->Beta_Catenin Phosphorylates for degradation APC_Axin APC/Axin Complex APC_Axin->Beta_Catenin Promotes degradation TCF4 TCF4 Beta_Catenin->TCF4 Translocates to nucleus and binds Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Target_Genes Activates transcription Tnik TNIK Tnik->TCF4 Phosphorylates and activates Tnik_IN_9 This compound Tnik_IN_9->Tnik Inhibits

Caption: this compound inhibits the Wnt signaling pathway by targeting TNIK.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare this compound Serial Dilutions C Dispense this compound to Assay Plate A->C B Prepare Kinase, Substrate, and ATP Solutions D Add Kinase and Substrate B->D C->D E Initiate Reaction with ATP D->E F Incubate at Optimal Temperature E->F G Stop Reaction and Deplete ATP F->G H Generate Luminescent Signal G->H I Read Luminescence H->I J Normalize Data I->J K Plot Dose-Response Curve J->K L Calculate IC50 K->L

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Tree Start No Kinase Inhibition Observed Q1 Is the kinase active in the positive control? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are this compound dilutions prepared correctly? A1_Yes->Q2 Sol1 Check kinase stock, buffer conditions, and substrate integrity. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the ATP concentration appropriate? A2_Yes->Q3 Sol2 Prepare fresh serial dilutions from a validated stock. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol4 Consider if the target kinase is insensitive to this compound. Verify with selectivity data. A3_Yes->Sol4 Sol3 Optimize ATP concentration (usually at Km). High ATP can outcompete the inhibitor. A3_No->Sol3

Caption: Troubleshooting decision tree for lack of kinase inhibition.

References

Tnik-IN-9 cytotoxicity assessment and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for TNIK inhibitors like Tnik-IN-9?

A1: TNIK inhibitors primarily function by targeting the TRAF2- and NCK-interacting kinase (TNIK), a serine/threonine kinase.[1][2] TNIK is a crucial component of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[1][2] By inhibiting TNIK, these compounds prevent the phosphorylation of downstream targets like TCF4, a transcription factor.[1][3] This disruption of the Wnt signaling cascade ultimately leads to decreased proliferation and survival of cancer cells.[1] TNIK also plays a role in other cellular processes, including cytoskeletal organization and the JNK pathway, which may also be affected by its inhibition.[4][5][6]

Q2: I am observing higher-than-expected cytotoxicity in my non-cancerous control cell line. What could be the cause?

A2: While TNIK inhibitors are designed to target cancer cells with aberrant Wnt signaling, off-target effects and cytotoxicity in normal cells can occur. Some TNIK inhibitors have shown cytotoxicity in normal cells, such as peripheral blood mononuclear cells (PBMCs).[5][7]

Potential causes for unexpected cytotoxicity include:

  • High Compound Concentration: The concentration of this compound you are using may be too high for your specific control cell line. It is crucial to perform a dose-response curve to determine the optimal concentration.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. Your control cell line may have a higher baseline expression of TNIK or rely on pathways that are inadvertently affected by the inhibitor.

  • Off-Target Effects: this compound may be inhibiting other kinases besides TNIK, leading to toxicity. Most kinase inhibitors have a degree of polypharmacology.[8]

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells.

Q3: My results show a decrease in cell viability, but I am not sure if it is due to apoptosis or necrosis. How can I differentiate between the two?

A3: Distinguishing between apoptosis and necrosis is essential for understanding the mechanism of this compound-induced cell death. Several assays can be employed:

  • Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

  • Caspase Activity Assays: Apoptosis is often mediated by a cascade of enzymes called caspases. Assays that measure the activity of key executioner caspases, like caspase-3 and caspase-7, can confirm apoptosis. Some TNIK inhibitors have been shown to induce caspase-dependent apoptosis.[2]

  • LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis (necrosis). Measuring LDH activity in the supernatant can quantify the extent of necrosis.

  • Morphological Analysis: Observing cell morphology using microscopy can provide clues. Apoptotic cells typically exhibit membrane blebbing, cell shrinkage, and formation of apoptotic bodies. Necrotic cells often swell and lyse.

Q4: Can this compound be used in combination with other therapies?

A4: Yes, preclinical studies have shown that TNIK inhibitors can have additive or synergistic effects when combined with other cancer treatments. For instance, the TNIK inhibitor NCB-0846 has been shown to potentiate the cytotoxicity of ionizing radiation in lung squamous cell carcinoma cells.[4][9] Combining TNIK inhibitors with other chemotherapeutic agents or targeted therapies could be a promising strategy to overcome drug resistance and enhance therapeutic efficacy.[1][10]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound across experiments.

Possible Cause Troubleshooting Steps
Cell Passage Number Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
Cell Seeding Density Optimize and maintain a consistent cell seeding density for all experiments. Over-confluent or sparse cultures can affect proliferation rates and drug responses.
Compound Stability Prepare fresh stock solutions of this compound regularly. Store the compound under the recommended conditions (e.g., -20°C or -80°C, protected from light) to prevent degradation.
Assay Incubation Time The duration of drug exposure can significantly impact the IC50 value. Standardize the incubation time for your cytotoxicity assay across all experiments.
Reagent Variability Use the same lot of reagents (e.g., culture media, serum, assay kits) whenever possible to minimize variability.

Problem 2: this compound is not showing the expected inhibitory effect on the Wnt signaling pathway.

Possible Cause Troubleshooting Steps
Sub-optimal Compound Concentration Perform a dose-response experiment to ensure you are using a concentration of this compound that is sufficient to inhibit TNIK kinase activity.
Incorrect Timing of Analysis The effect of this compound on Wnt signaling may be time-dependent. Perform a time-course experiment to determine the optimal time point for observing pathway inhibition.
Wnt Pathway Activation Status Confirm that the Wnt pathway is endogenously active in your cell line or has been appropriately stimulated (e.g., with a Wnt ligand or by inhibiting GSK3β).
Ineffective Readout Use a reliable and sensitive method to measure Wnt pathway activity, such as a TOP/FOP Flash reporter assay or by measuring the expression of known Wnt target genes (e.g., AXIN2, MYC) via qRT-PCR or Western blot.
Cell Line Resistance Your cell line may have mutations downstream of TNIK in the Wnt pathway, rendering it resistant to the effects of this compound.

Data Presentation

Table 1: Cytotoxicity Profile of Various TNIK Inhibitors

InhibitorCell LineAssayIC50 / CC50Reference
OsimertinibMRC-5 (human lung fibroblast)Not SpecifiedCC50 = 4366.01 nM[10]
INS018-055LX-2 (human hepatic stellate)Not SpecifiedCC50 = 748.08 µM[11]
INS018-055MRC-5 (human lung fibroblast)Not SpecifiedIC50 = 27 nM (anti-fibrotic)[11]
INS018-055A549 (human lung carcinoma)Cell ViabilityNo substantial cytotoxicity observed[12]
INS018-055HK-2 (human kidney)Cell ViabilityNo substantial cytotoxicity observed[12]
KY-05009RPMI8226 (human multiple myeloma)Cell ViabilityShowed significant cytotoxicity[5][7]
DovitinibRPMI8226 (human multiple myeloma)Cell ViabilityShowed significant cytotoxicity[5][7]
KY-05009A549 (human lung carcinoma)Cell ViabilityNo significant cytotoxicity up to 10 µM[3]

Table 2: Kinase Inhibitory Activity of Various TNIK Inhibitors

InhibitorTarget KinaseAssayIC50 / KiReference
OsimertinibTNIKADP-GloIC50 = 151.90 nM[10]
INS018-055TNIKNot SpecifiedIC50 = 7.8 nM[11]
DovitinibTNIKATP CompetitionKi = 13 nM[2]
KY-05009TNIKATP CompetitionKi = 100 nM[3]
KY-05009TNIKKinase AssayIC50 = 9 nM[3]
INS018-055TNIKDose-dependent studyIC50 = 31 nM[12]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Western Blot for Wnt Pathway Inhibition

  • Cell Lysis: After treating cells with this compound for the optimized time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against β-catenin, TCF4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression.

Mandatory Visualizations

Tnik_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Dvl Dishevelled (Dvl) Frizzled->Dvl Destruction_Complex Destruction Complex Dvl->Destruction_Complex Inhibits GSK3b GSK3β GSK3b->Destruction_Complex APC APC APC->Destruction_Complex Axin Axin Axin->Destruction_Complex CK1 CK1 CK1->Destruction_Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Tnik TNIK Tnik->TCF_LEF Phosphorylates/Activates Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Activates Transcription Proliferation Cell Proliferation & Survival Wnt_Target_Genes->Proliferation Tnik_IN_9 This compound Tnik_IN_9->Tnik Inhibits

Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with serial dilutions of this compound seed_cells->treat_cells incubate Incubate for 24, 48, or 72h treat_cells->incubate add_reagent Add cytotoxicity assay reagent (e.g., MTT) incubate->add_reagent measure Measure signal (e.g., absorbance) add_reagent->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

Troubleshooting_Tree start High Cytotoxicity in Control Cells? check_conc Is the this compound concentration optimized? start->check_conc perform_dose_response Perform dose-response experiment check_conc->perform_dose_response No check_solvent Is the solvent concentration below toxic levels? check_conc->check_solvent Yes reduce_solvent Reduce final solvent concentration check_solvent->reduce_solvent No check_cell_line Is the control cell line known to be sensitive? check_solvent->check_cell_line Yes use_alternative Consider using an alternative or more resistant control cell line check_cell_line->use_alternative Yes off_target Potential off-target effects. Consider kinase profiling. check_cell_line->off_target No

Caption: Troubleshooting decision tree for unexpected cytotoxicity in control cell lines.

References

Technical Support Center: Enhancing Tnik-IN-9 In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tnik-IN-9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of this compound's bioavailability in in vivo experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in vivo and offers potential solutions.

Issue 1: Low or Variable Efficacy in Animal Models Despite Proven In Vitro Potency

  • Potential Cause: Poor oral bioavailability of this compound, leading to sub-therapeutic plasma concentrations. Like many small molecule kinase inhibitors, this compound may exhibit low aqueous solubility and/or poor membrane permeability.

  • Troubleshooting Steps:

    • Physicochemical Characterization: The first critical step is to determine the fundamental physicochemical properties of your specific batch of this compound. This data will inform the selection of an appropriate formulation strategy. Key parameters to measure include:

      • Aqueous solubility at different pH values (e.g., pH 2.0, 6.8, and 7.4) to simulate the gastrointestinal tract.

      • LogP/LogD to understand its lipophilicity.

      • Permeability assessment using in vitro models like Caco-2 or PAMPA assays.

    • Formulation Development: Based on the physicochemical properties, consider the following formulation strategies to improve solubility and dissolution rate.[1][2][3][4][5]

      • Co-solvent Systems: For initial in vivo screening, dissolving this compound in a mixture of solvents can be a rapid approach. Common co-solvents include DMSO, PEG300, and Tween 80.[6]

      • Lipid-Based Formulations: If this compound is lipophilic, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance oral absorption. These formulations form fine emulsions in the gut, increasing the surface area for absorption.[1][2][3][4][5]

      • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution rate by preventing crystallization.

      • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, leading to faster dissolution.

Issue 2: High Inter-Individual Variability in Efficacy Studies

  • Potential Cause: Inconsistent absorption of this compound due to its physicochemical properties and physiological variations in the animals.

  • Troubleshooting Steps:

    • Fasting/Fed State: Standardize the feeding schedule of the animals. The presence of food can significantly impact the absorption of poorly soluble drugs.

    • Robust Formulation: Employ a formulation strategy that is less susceptible to gastrointestinal variations. Lipid-based formulations can often mitigate food effects.

    • Dose Proportionality Study: Conduct a study to determine if the exposure of this compound increases proportionally with the dose. Non-linearity may suggest saturation of absorption.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for formulating this compound for oral administration in mice?

A1: Without specific solubility data for this compound, a common starting point for many poorly soluble kinase inhibitors is a vehicle consisting of a mixture of DMSO, PEG300, Tween 80, and saline or water.[6] A typical ratio could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. However, it is crucial to first assess the solubility of this compound in this vehicle to ensure complete dissolution and stability.

Q2: How can I assess the oral bioavailability of my this compound formulation?

A2: A pharmacokinetic (PK) study is the standard method. This involves administering this compound to a cohort of animals both intravenously (IV) and via the desired oral route (e.g., oral gavage). Blood samples are collected at various time points, and the plasma concentrations of this compound are measured. The absolute oral bioavailability (F%) is calculated by comparing the Area Under the Curve (AUC) from the oral route to the AUC from the IV route, corrected for the dose.

Q3: Are there any known metabolites of TNIK inhibitors that I should be aware of?

A3: While specific metabolic pathways for this compound are not publicly available, TNIK inhibitors, like other small molecules, are likely metabolized by cytochrome P450 (CYP) enzymes in the liver. In vitro metabolic stability assays using liver microsomes can provide an initial assessment of its metabolic clearance. Understanding the metabolic profile is crucial as extensive first-pass metabolism can be a significant contributor to low oral bioavailability.[2]

Q4: Can I administer this compound via intraperitoneal (IP) injection to bypass absorption issues?

A4: Yes, IP administration is a common strategy in preclinical studies to ensure systemic exposure when oral bioavailability is a concern. However, it's important to note that IP administration does not fully replicate the clinical route of administration (typically oral) and may lead to different pharmacokinetic profiles.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of a different orally bioavailable TNIK inhibitor, INS018-055, in preclinical species. This data is provided as a reference to illustrate the type of parameters that should be determined for this compound.

ParameterMouseDog
Oral Dose 30 mg/kg10 mg/kg
Cmax (ng/mL) 1010536
Tmax (h) 0.250.708
Oral Bioavailability (F%) 44%22%
Data for INS018-055, a different TNIK inhibitor.[7]

Experimental Protocols

Protocol 1: Basic Formulation for Oral Gavage in Mice

  • Objective: To prepare a simple solution of this compound for oral administration in mice.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80 (Polysorbate 80)

    • Sterile saline (0.9% NaCl)

  • Procedure:

    • Weigh the required amount of this compound.

    • Dissolve the this compound in DMSO to create a stock solution. Gentle warming and vortexing may be required.

    • In a separate tube, add the required volume of PEG300.

    • Slowly add the this compound/DMSO stock solution to the PEG300 while vortexing.

    • Add Tween 80 to the mixture and vortex until a clear solution is formed.

    • Finally, add the sterile saline to the desired final volume and vortex thoroughly.

    • Visually inspect the solution for any precipitation before administration.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

  • Objective: To determine the absolute oral bioavailability of a this compound formulation.

  • Materials:

    • This compound formulation

    • This compound solution for IV injection (typically in a buffered aqueous solution with a co-solvent)

    • Male Sprague-Dawley rats with jugular vein cannulas

    • Blood collection tubes (e.g., with K2EDTA)

    • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

  • Procedure:

    • Group 1 (Oral Administration):

      • Fast rats overnight.

      • Administer the this compound formulation via oral gavage at the desired dose.

      • Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Group 2 (Intravenous Administration):

      • Administer the this compound IV solution via the jugular vein cannula at a lower dose (e.g., 1-2 mg/kg).

      • Collect blood samples at the same time points as the oral group.

    • Sample Processing:

      • Centrifuge blood samples to separate plasma.

      • Store plasma samples at -80°C until analysis.

    • Analysis:

      • Quantify the concentration of this compound in each plasma sample using a validated analytical method.

      • Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) for both routes of administration.

      • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Visualizations

Signaling_Pathway cluster_Wnt Wnt Signaling Pathway cluster_TNIK TNIK Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation (Degradation) APC APC Axin Axin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes TNIK TNIK TNIK->TCF_LEF Phosphorylation (Activation) Tnik_IN_9 This compound Tnik_IN_9->TNIK

Caption: TNIK's role in the Wnt signaling pathway and its inhibition by this compound.

Experimental_Workflow cluster_Formulation Formulation Development cluster_InVivo In Vivo Evaluation A Physicochemical Characterization (Solubility, Permeability) B Select Formulation Strategy (e.g., Co-solvent, Lipid-based) A->B C Prepare & Characterize Formulation B->C D Pharmacokinetic Study (Oral vs. IV) C->D E Calculate Bioavailability (F%) D->E F Efficacy Study in Disease Model E->F

Caption: Workflow for improving and evaluating this compound bioavailability.

References

Technical Support Center: Overcoming Tnik-IN-9 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with Tnik-IN-9, a potent inhibitor of TRAF2- and NCK-interacting kinase (TNIK).

Troubleshooting Guides

This section offers solutions to common issues observed during in vitro and in vivo studies involving this compound.

Issue 1: Diminished or Loss of this compound Efficacy in Cancer Cell Lines Over Time

Possible Cause Troubleshooting/Validation Steps Recommended Action
1. Acquired On-Target Resistance: Gatekeeper Mutations in TNIK - Sequence the kinase domain of TNIK in resistant cells to identify potential mutations. - Perform a cell-free kinase assay with recombinant mutant TNIK to assess the binding affinity of this compound.- If a mutation is confirmed, consider using a next-generation TNIK inhibitor with a different binding mode. - Explore combination therapies that target downstream effectors of the Wnt/β-catenin pathway.
2. Activation of Bypass Signaling Pathways - Perform phosphoproteomic or antibody array analysis to identify upregulated receptor tyrosine kinases (RTKs) or other signaling molecules (e.g., EGFR, MET, AXL). - Use specific inhibitors for the identified activated pathways in combination with this compound to assess for synergistic effects.- Implement a combination therapy strategy targeting the identified bypass pathway.[1][2][3] - For example, combine this compound with an EGFR inhibitor if EGFR signaling is upregulated.[3]
3. Increased Drug Efflux - Use a fluorescent substrate of common ABC transporters (e.g., Rhodamine 123 for P-glycoprotein) to measure efflux activity in resistant versus sensitive cells. - Treat resistant cells with known ABC transporter inhibitors (e.g., verapamil) in combination with this compound to see if sensitivity is restored.- Consider co-administration of an ABC transporter inhibitor in your experimental model.
4. Upregulation of TNIK Expression - Perform quantitative PCR (qPCR) and Western blotting to compare TNIK mRNA and protein levels between sensitive and resistant cells.- If TNIK is overexpressed, a higher concentration of this compound may be required. - Explore therapeutic agents that induce TNIK degradation, such as the mebendazole derivative OBD9, which promotes autophagic degradation of TNIK.[4]

Issue 2: Inconsistent Anti-Tumor Effects of this compound in Xenograft Models

Possible Cause Troubleshooting/Validation Steps Recommended Action
1. Poor Bioavailability or Rapid Metabolism - Perform pharmacokinetic analysis to determine the concentration and half-life of this compound in plasma and tumor tissue.- Optimize the dosing regimen (e.g., increase frequency or dose). - Consider alternative formulations or routes of administration.
2. Tumor Heterogeneity - Perform single-cell RNA sequencing or immunohistochemistry on tumor samples to identify pre-existing resistant clones.- Consider combination therapies from the outset to target multiple subclones.
3. Activation of Pro-Survival Signaling in the Tumor Microenvironment - Analyze the expression of growth factors (e.g., HGF, EGF) in the tumor microenvironment.- Combine this compound with inhibitors of the corresponding receptors (e.g., c-MET inhibitors, EGFR inhibitors).[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the ATP-binding site of TNIK, a serine/threonine kinase.[5][6] By inhibiting TNIK's kinase activity, this compound prevents the phosphorylation of T-cell factor 4 (TCF4), a key step in the activation of the canonical Wnt/β-catenin signaling pathway.[6][7] This leads to the suppression of Wnt target gene expression and subsequent inhibition of cancer cell proliferation and survival.

Q2: What are the known off-target effects of TNIK inhibitors like NCB-0846 that could be relevant for this compound?

A2: While designed to be specific for TNIK, some inhibitors like NCB-0846 have been shown to inhibit other kinases at higher concentrations, including FLT3, JAK3, PDGFRα, TRKA, and CDK2/CycA2.[5] These off-target effects could contribute to the observed phenotype and should be considered when interpreting experimental results.

Q3: We have observed that our this compound-resistant cells show increased expression of MET. What is the rationale for combining a MET inhibitor with this compound?

A3: Increased MET expression and activation is a known bypass mechanism for resistance to targeted therapies.[1][3] MET activation can reactivate downstream signaling pathways like PI3K/AKT and MEK/ERK, rendering the cells independent of the primary target (in this case, TNIK).[1][3][8] By co-inhibiting both TNIK and MET, you can simultaneously block the primary oncogenic pathway and the escape route, leading to a more potent and durable anti-cancer effect.

Q4: Can this compound be combined with chemotherapy or radiotherapy?

A4: Studies with the TNIK inhibitor NCB-0846 have shown that its combination with cisplatin or etoposide is at best additive.[9][10] However, pre-treating lung squamous cell carcinoma cells with NCB-0846 significantly enhanced the efficacy of ionizing radiation by impairing the DNA damage response.[9][10] This suggests that combining this compound with radiotherapy could be a promising strategy, particularly in TNIK-overexpressing tumors.

Quantitative Data Summary

Table 1: Inhibitory Activity of the TNIK Inhibitor NCB-0846

Target KinaseIC50 (nM)
TNIK 21
FLT3>1000
JAK3>1000
PDGFRα280
TRKA430
CDK2/CycA2790
HGK120
Data is for the TNIK inhibitor NCB-0846 and is provided as a reference for the potential activity profile of a TNIK inhibitor.[5]

Table 2: Effect of NCB-0846 on Wnt Target Gene Expression in HCT116 Xenografts

GeneFold Change vs. Control
AXIN2~0.4
MYC~0.6
CCND1~0.7
Data represents the approximate reduction in gene expression following administration of NCB-0846.[5]

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

  • Cell Culture: Culture the desired cancer cell line in standard growth medium.

  • Initial Treatment: Treat the cells with this compound at a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have resumed normal proliferation, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to acclimate and recover at each new concentration.

  • Selection of Resistant Clones: Continue this process until the cells can proliferate in the presence of a this compound concentration that is at least 5-10 times higher than the initial IC50 of the parental cell line.

  • Characterization: Characterize the resistant cell line by confirming its IC50 for this compound and comparing it to the parental line. Perform molecular analyses (e.g., TNIK sequencing, pathway analysis) to identify the mechanism of resistance.

Protocol 2: Analysis of Bypass Signaling Pathway Activation by Western Blotting

  • Cell Lysis: Lyse both parental (sensitive) and this compound-resistant cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against key phosphorylated (activated) and total proteins in potential bypass pathways (e.g., p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, ERK).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Compare the levels of phosphorylated proteins between the sensitive and resistant cell lines to identify upregulated pathways in the resistant cells.

Visualizations

TNIK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP5_6 LRP5/6 Co-receptor Axin_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->Axin_Complex Inhibits Beta_Catenin_cyto β-catenin Axin_Complex->Beta_Catenin_cyto Phosphorylation & Degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc Accumulation & Translocation TNIK_cyto TNIK TNIK_nuc TNIK TNIK_cyto->TNIK_nuc Translocates Wnt_Target_Genes Wnt Target Genes (e.g., MYC, CCND1) Beta_Catenin_nuc->Wnt_Target_Genes TCF4 TCF4 TCF4->Wnt_Target_Genes TNIK_nuc->TCF4 Phosphorylates (activates) Tnik_IN_9 This compound Tnik_IN_9->TNIK_nuc Inhibits

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound on TNIK.

Resistance_Workflow cluster_mechanisms Investigate Resistance Mechanisms cluster_strategies Overcoming Resistance Strategies start Cancer Cells Treated with this compound response Initial Anti-Tumor Response start->response resistance Development of Acquired Resistance response->resistance on_target On-Target: TNIK Sequencing resistance->on_target Investigate bypass Bypass Pathways: Phospho-Array resistance->bypass efflux Drug Efflux: ABC Transporter Assay resistance->efflux next_gen Next-Generation TNIK Inhibitor on_target->next_gen Implement combo Combination Therapy (e.g., + METi or EGFRi) bypass->combo Implement efflux_inhibitor Co-administer Efflux Inhibitor efflux->efflux_inhibitor Implement

Caption: Experimental workflow for identifying and overcoming this compound resistance.

Bypass_Signaling cluster_bypass Bypass Pathways Tnik_IN_9 This compound TNIK TNIK Tnik_IN_9->TNIK Wnt_Pathway Wnt/β-catenin Signaling TNIK->Wnt_Pathway Proliferation Cell Proliferation & Survival Wnt_Pathway->Proliferation RTK Upregulated RTK (e.g., MET, EGFR) PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT RAS_MEK RAS/MEK/ERK Pathway RTK->RAS_MEK PI3K_AKT->Proliferation Reactivates RAS_MEK->Proliferation Reactivates Bypass_Inhibitor Bypass Pathway Inhibitor (e.g., METi) Bypass_Inhibitor->RTK

Caption: Logic of combination therapy to overcome resistance via bypass signaling pathways.

References

Tnik-IN-9 degradation and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tnik-IN-9. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and activity of this compound. Below is a summary of recommended storage conditions.

FormStorage TemperatureDuration
Powder-20°CUp to 3 years[1]
In Solvent (e.g., DMSO)-80°CUp to 1 year[1]

Q2: How should I prepare a stock solution of this compound?

To prepare a stock solution, it is recommended to dissolve this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For compounds provided in small quantities (10 mg or less), the solvent can be added directly to the vial. Ensure the powder is fully dissolved, using methods like vortexing or ultrasonication if necessary.[2] For larger quantities, it is advisable to weigh out the desired amount for stock solution preparation.[3]

Troubleshooting Guide

Problem 1: I am observing lower than expected potency of this compound in my in vitro assay.

Possible Causes and Solutions:

  • Improper Storage: Verify that the compound has been stored according to the recommendations (see FAQ 1). Prolonged storage at room temperature or repeated freeze-thaw cycles of stock solutions can lead to degradation. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[3]

  • Degradation in Solution: this compound, like many small molecules, can degrade in solution over time. It is recommended to use freshly prepared dilutions for your experiments. If using a stock solution stored at -80°C, ensure it is within the recommended one-year shelf life.[1]

  • Incorrect Concentration: Double-check all calculations for the preparation of your stock and working solutions.

  • Assay Interference: Components of your assay buffer could potentially interfere with this compound activity. Review the composition of your buffers and consider any potential interactions.

Problem 2: My this compound solution appears cloudy or has visible precipitate.

Possible Causes and Solutions:

  • Low Solubility: this compound may have limited solubility in aqueous solutions. When diluting a DMSO stock solution into an aqueous buffer, the compound can precipitate. It is best to make initial serial dilutions in DMSO before the final dilution into your aqueous medium.[4] The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[3]

  • Contaminated Solvent: The use of old or hygroscopic (water-absorbing) DMSO can lead to solubility issues and accelerate compound degradation. Always use fresh, high-quality, anhydrous DMSO for preparing stock solutions.[4]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to come out of solution. Aliquoting your stock solution is highly recommended to minimize this.[3] If you observe precipitation after thawing, gently warm the vial and vortex to try and redissolve the compound completely before use.

Problem 3: I am concerned about the potential degradation of this compound during my experiments.

Potential Degradation Pathways:

While specific degradation products of this compound have not been extensively documented in publicly available literature, its chemical structure suggests potential areas of instability. The this compound molecule contains several functional groups that could be susceptible to degradation under certain conditions:

  • Hydrolysis: The carboxamide group could be susceptible to hydrolysis under strongly acidic or basic conditions.[5][6]

  • Oxidation: The thiazole ring is a potential site for oxidation.[1][7][8]

  • Photodegradation: The pyridine ring system may be sensitive to light exposure, potentially leading to photodegradation.[2][9][10]

To minimize degradation, it is advisable to protect this compound solutions from light and extreme pH conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Bring the vial of this compound powder to room temperature before opening to prevent condensation of moisture.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle warming (to no higher than 37°C) or brief ultrasonication can be used to aid dissolution if necessary.[2]

  • Once dissolved, aliquot the stock solution into single-use volumes in tightly sealed vials.

  • Store the aliquots at -80°C for long-term storage (up to one year).[1]

Protocol 2: Forced Degradation Study to Assess this compound Stability

This protocol outlines a general procedure for a forced degradation study to identify potential instability of this compound under various stress conditions.

  • Preparation of Test Solutions: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the test solution and incubate at room temperature for various time points (e.g., 2, 6, 12, 24, 48 hours).[11][12]

    • Base Hydrolysis: Add 0.1 M NaOH to the test solution and incubate at room temperature for the same time points.[11][12]

    • Oxidative Degradation: Add 3% (v/v) H₂O₂ to the test solution and incubate at room temperature for the same time points.[11]

    • Thermal Degradation: Store the solid this compound powder at an elevated temperature (e.g., 60°C) for a defined period.[13]

    • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm) for various durations.[12]

  • Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and any degradation products.[11][12]

Visualizations

TNIK_Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin promotes degradation of beta_catenin_degradation β-catenin Degradation beta_catenin->beta_catenin_degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds Wnt_Target_Genes Wnt Target Gene Transcription TCF_LEF->Wnt_Target_Genes activates TNIK TNIK TNIK->TCF_LEF phosphorylates and activates Tnik_IN_9 This compound Tnik_IN_9->TNIK inhibits

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound on TNIK.

Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start This compound Sample dissolve Dissolve in Appropriate Solvent (e.g., Acetonitrile/Water) start->dissolve acid Acid Hydrolysis (0.1 M HCl) dissolve->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH) dissolve->base Expose to Stress oxidation Oxidation (3% H₂O₂) dissolve->oxidation Expose to Stress thermal Thermal Stress (e.g., 60°C) dissolve->thermal Expose to Stress photo Photolytic Stress (UV light) dissolve->photo Expose to Stress hplc HPLC Analysis acid->hplc Analyze at Time Points base->hplc Analyze at Time Points oxidation->hplc Analyze at Time Points thermal->hplc Analyze at Time Points photo->hplc Analyze at Time Points data Data Interpretation: - Quantify Parent Compound - Identify Degradation Products hplc->data

References

Technical Support Center: Interpreting Unexpected Results with Tnik-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tnik-IN-9 and related TNIK inhibitors. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and other TNIK inhibitors?

A1: this compound and similar compounds are primarily designed to inhibit the kinase activity of TRAF2- and NCK-interacting kinase (TNIK).[1] TNIK is a crucial component of the canonical Wnt/β-catenin signaling pathway.[2][3][4] It acts by phosphorylating T-cell factor 4 (TCF4), a key transcription factor, which then, in complex with β-catenin, activates the transcription of Wnt target genes involved in cell proliferation and survival.[2][3][5] By inhibiting TNIK's catalytic activity, these inhibitors are expected to suppress Wnt signaling, leading to decreased proliferation and induction of apoptosis in cancer cells with an overactive Wnt pathway.[1][2][3][4] Some TNIK inhibitors may also function by inducing the autophagic degradation of the TNIK protein.[6][7]

Q2: I'm not seeing the expected decrease in Wnt target gene expression after this compound treatment. What could be the reason?

A2: Several factors could contribute to this unexpected result:

  • Cell Line Specificity: The dependence of your cell line on TNIK-mediated Wnt signaling is critical. Cells with low TNIK expression or mutations in downstream components of the Wnt pathway may be less sensitive to TNIK inhibition.[8] It is recommended to use cell lines with high TNIK expression for these experiments.[8][9]

  • Inhibitor Concentration and Treatment Duration: The concentration of this compound and the duration of treatment may be suboptimal. It's crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. For instance, some studies show that inhibition of TNIK expression and phosphorylation might only be significant after 18 hours of treatment.[2][3]

  • Alternative Wnt Pathway Activation: Your cell line might have alternative mechanisms for Wnt pathway activation that are independent of TNIK's kinase activity.

  • Compound Stability: Ensure the inhibitor is properly stored and handled to maintain its activity.

Q3: My cells are showing a phenotype that is not typically associated with Wnt signaling inhibition. What other pathways might be affected by this compound?

A3: TNIK is a multifaceted kinase involved in several signaling pathways beyond Wnt.[10] Unexpected phenotypes could be due to the inhibition of these other pathways:

  • Hippo-YAP/TAZ Pathway: TNIK can act as an activator of the Hippo signaling pathway, which controls organ size and cell proliferation by regulating the activity of the transcriptional co-activators YAP and TAZ.[11] Inhibition of TNIK could therefore lead to unexpected changes in cell proliferation and apoptosis through this pathway.

  • JNK and NF-κB Pathways: TNIK is known to activate the c-Jun N-terminal kinase (JNK) pathway and has been implicated in regulating the NF-κB pathway.[8] These pathways are involved in stress responses, inflammation, and cell survival.

  • Focal Adhesion Kinase (FAK) Activation: Recent studies have shown that TNIK can regulate the activation of FAK through the tumor suppressor Merlin (NF2).[9][12] This could impact cell adhesion, migration, and survival.

Q4: I am observing an unexpected effect on the immune cells in my co-culture experiment. Is this a known effect of TNIK inhibitors?

A4: Yes, this is a documented, though perhaps unexpected, effect. TNIK inhibitors can have immunomodulatory effects. Specifically, treatment with TNIK inhibitors has been shown to increase the infiltration of PD-1+ CD8+ T cells into tumors.[10] This suggests that TNIK inhibition can induce an anti-tumor immune response, which could be a valuable therapeutic feature.[10]

Troubleshooting Guides

Guide 1: Unexpected Cell Viability Results

Problem: this compound is showing lower or higher cytotoxicity than expected in my cancer cell line.

Potential Cause Troubleshooting Steps
TNIK Expression Levels Confirm TNIK expression levels in your cell line via Western blot or qPCR. Cell lines with high TNIK expression are generally more sensitive to TNIK inhibitors.[8][9]
Off-Target Effects Some TNIK inhibitors may have off-target effects on other kinases like MINK1 and MAP4K4, which could contribute to cytotoxicity.[8] Consider using a structurally different TNIK inhibitor or a genetic approach (siRNA/shRNA) to confirm that the observed effect is TNIK-specific.[9]
Cell Culture Conditions Ensure consistent cell culture conditions, including cell density and passage number, as these can influence drug sensitivity.
Alternative Survival Pathways The cancer cells may have activated alternative survival pathways that compensate for the inhibition of Wnt signaling.
Guide 2: Inconsistent Kinase Assay Results

Problem: My in vitro kinase assay results for this compound are variable and not reproducible.

Potential Cause Troubleshooting Steps
ATP Concentration The inhibitory potency (IC50) of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay.[13][14] Standardize the ATP concentration across all experiments, ideally at or near the Km value for TNIK.
Enzyme Purity and Activity Ensure the recombinant TNIK enzyme is pure and active. Variations in enzyme batches can lead to inconsistent results.
Assay Format The choice of assay format (e.g., radiometric, fluorescence-based, luminescence-based) can influence the results.[15][16] Be aware of the limitations of your chosen assay. For example, luciferase-based assays that measure ATP consumption can be affected by kinase autophosphorylation.[13]
Inhibitor Solubility Poor solubility of the inhibitor can lead to inaccurate concentration measurements and variable results. Ensure the inhibitor is fully dissolved in the assay buffer.

Experimental Protocols

Protocol 1: Western Blot Analysis of Wnt Pathway Inhibition
  • Cell Treatment: Plate your cancer cells (e.g., HCT116, DLD1, or SW620 for colorectal cancer) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against TNIK, β-catenin, TCF4, and Wnt target genes like c-Myc and Axin2 overnight at 4°C.[6] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: TCF/LEF Reporter Assay
  • Transfection: Co-transfect your cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPflash) and a control plasmid with a mutated TCF/LEF binding site (e.g., FOPflash) for normalization. Also, co-transfect a Renilla luciferase plasmid for normalization of transfection efficiency.

  • Treatment: After 24 hours, treat the transfected cells with this compound or a vehicle control. If your cell line has low endogenous Wnt activity, you may need to stimulate the pathway with Wnt3a conditioned media or a GSK3β inhibitor.

  • Lysis and Luciferase Measurement: After the desired treatment duration (e.g., 24 hours), lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the TOPflash luciferase activity to the FOPflash activity and then to the Renilla luciferase activity to determine the specific inhibition of Wnt-mediated transcription.[2]

Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh Axin Axin Dsh->Axin BetaCatenin β-catenin Axin->BetaCatenin Phosphorylation & Degradation APC APC APC->BetaCatenin GSK3b GSK3β GSK3b->BetaCatenin CK1 CK1 CK1->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome BetaCatenin_nu β-catenin BetaCatenin->BetaCatenin_nu Translocation TNIK_cyto TNIK TNIK_nu TNIK TNIK_cyto->TNIK_nu Translocation TCF4 TCF4 BetaCatenin_nu->TCF4 TCF4_P p-TCF4 WntGenes Wnt Target Genes (c-Myc, Axin2, etc.) TCF4_P->WntGenes Transcription TNIK_nu->TCF4 Phosphorylation Tnik_IN_9 This compound Tnik_IN_9->TNIK_nu Inhibition

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on TNIK.

Troubleshooting_Workflow Start Unexpected Result with this compound CheckCellLine Verify TNIK expression in cell line (Western Blot/qPCR) Start->CheckCellLine DoseResponse Perform dose-response and time-course experiments CheckCellLine->DoseResponse AlternativePathways Investigate alternative signaling pathways (Hippo, JNK, FAK) DoseResponse->AlternativePathways OffTarget Assess for off-target effects (Use different inhibitor, siRNA) AlternativePathways->OffTarget ConfirmMechanism Confirm mechanism of action (Kinase assay vs. degradation) OffTarget->ConfirmMechanism Conclusion Interpret results in the context of TNIK's multiple roles ConfirmMechanism->Conclusion

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Tnik-IN-9 Technical Support Center: Experimental Controls and Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tnik-IN-9, a potent and selective inhibitor of TRAF2- and NCK-interacting kinase (TNIK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and best practices for utilizing this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective and potent inhibitor of TNIK, a serine/threonine kinase. Its primary mechanism of action is the inhibition of the Wnt signaling pathway.[1][2][3][4] TNIK is a crucial component of the TCF4/β-catenin transcriptional complex, and by inhibiting TNIK's kinase activity, this compound prevents the phosphorylation of TCF4, which is essential for the activation of Wnt target genes.[1][4][5] This leads to the suppression of cancer cell proliferation and survival in cancers with aberrant Wnt signaling.[2]

Q2: What are the main research applications for this compound?

A2: this compound and other TNIK inhibitors are primarily used in cancer and fibrosis research. In oncology, they are investigated for their therapeutic potential in colorectal cancer, multiple myeloma, and lung squamous cell carcinoma, where the Wnt pathway is often dysregulated.[2][6] In fibrosis research, TNIK inhibitors have shown promise in preclinical models of idiopathic pulmonary fibrosis (IPF), as well as liver, kidney, and skin fibrosis by inhibiting pro-fibrotic signaling pathways.[7][8][9][10]

Q3: How should I prepare this compound for in vitro and in vivo experiments?

A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 1% to avoid solvent-induced toxicity.[11] For in vivo studies, the formulation will depend on the route of administration. One study with a similar TNIK inhibitor, NCB0846, used a vehicle of DMSO, polyethylene glycol 400, and 30% 2-hydroxypropyl-β-cyclodextrin (10:45:45 by volume) for intraperitoneal injection.[12] Another study used a mixture of PBS and sesame oil (1:1) for oral gavage.[12] It is recommended to perform pilot studies to determine the optimal vehicle and solubility for your specific experimental setup.

Q4: What are some potential off-target effects of this compound?

A4: While this compound is designed to be a selective TNIK inhibitor, like many kinase inhibitors, it may have off-target effects. It is important to perform control experiments to validate that the observed phenotype is due to TNIK inhibition. This can include using a structurally similar but inactive compound as a negative control or validating key results with genetic approaches like siRNA or CRISPR-mediated knockout of TNIK. Some TNIK inhibitors have been shown to interact with other kinases, so it is advisable to consult kinome profiling data if available.[13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no effect of this compound in cell-based assays. Compound Instability: The compound may degrade in the cell culture medium over long incubation periods.Perform a time-course experiment to determine the optimal incubation time. Consider replenishing the compound in the media for long-term experiments.
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response or too high, causing non-specific toxicity.Perform a dose-response experiment to determine the optimal working concentration (e.g., EC50 or IC50) for your specific cell line and assay.[6][14]
Cell Line Resistance: The chosen cell line may not be sensitive to TNIK inhibition due to the absence of active Wnt signaling or other resistance mechanisms.Select cell lines with known dependence on the Wnt signaling pathway. You can verify this by checking for mutations in genes like APC or β-catenin.[3]
High background in Western blot for phosphorylated proteins. Non-specific antibody binding. Optimize antibody concentrations and blocking conditions. Use a high-quality BSA solution for blocking when probing for phosphorylated proteins.[2][15]
Excessive compound concentration leading to off-target effects. Use the lowest effective concentration of this compound as determined by a dose-response curve.
In vivo toxicity or lack of efficacy. Poor bioavailability or improper formulation. Optimize the delivery vehicle and route of administration. Conduct pharmacokinetic studies to determine the compound's half-life and concentration in the target tissue.[10]
Off-target toxicity. Reduce the dosage and/or frequency of administration. Monitor the animals closely for any signs of toxicity.

Quantitative Data Summary

Table 1: In Vitro Potency of Various TNIK Inhibitors

Compound IC50 (nM) Target Assay Type
This compoundNot specified in provided resultsTNIKKinase Assay
NCB-0846230 (in LK2 cells)TNIKCell Viability Assay
INS018_0556TNIKKinase Assay
KY-050099TNIKKinase Assay

Table 2: In Vivo Experimental Parameters for TNIK Inhibitors

Compound Dosage Route of Administration Vehicle Animal Model
NCB084650 mg/kg (b.i.d)Intraperitoneal injectionDMSO/PEG400/HP-β-CDMC38 tumor-bearing mice
Mebendazole100 mg/kg (daily)Oral gavagePBS/sesame oilCT26 tumor-bearing mice
35b50 mg/kg (b.i.d)OralNot specifiedHCT116 xenograft model

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.

  • Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include a vehicle-only control (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Wnt Signaling Pathway
  • Cell Lysis: Plate and treat cells with this compound as described in the cell viability protocol. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[2][15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total β-catenin, active (non-phosphorylated) β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.[2][15]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.

Signaling Pathways and Experimental Workflows

Tnik_Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP5_6 LRP5/6 Co-receptor Frizzled->LRP5_6 Dsh Dishevelled (Dsh) LRP5_6->Dsh activates GSK3b GSK-3β Dsh->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin Proteasome Proteasome Beta_Catenin->Proteasome degradation Beta_Catenin_nuc β-catenin Beta_Catenin->Beta_Catenin_nuc translocates TCF4 TCF4 Beta_Catenin_nuc->TCF4 binds Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_Target_Genes activates transcription TNIK TNIK TNIK->TCF4 phosphorylates (activates) Tnik_IN_9 This compound Tnik_IN_9->TNIK inhibits Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start_invitro Select appropriate cell line (e.g., with active Wnt signaling) dose_response Perform dose-response curve to determine IC50 start_invitro->dose_response viability_assay Cell viability/proliferation assay (e.g., MTT, CellTiter-Glo) dose_response->viability_assay western_blot Western Blot for pathway analysis (e.g., β-catenin, p-TCF4) dose_response->western_blot functional_assay Functional assays (e.g., migration, invasion) dose_response->functional_assay start_invivo Select appropriate animal model (e.g., xenograft, disease model) pk_pd_studies Pharmacokinetic/Pharmacodynamic (PK/PD) studies start_invivo->pk_pd_studies efficacy_studies Efficacy studies (e.g., tumor growth inhibition) pk_pd_studies->efficacy_studies toxicity_studies Toxicity assessment efficacy_studies->toxicity_studies

References

Technical Support Center: Minimizing Tnik-IN-9 Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity associated with the use of Tnik-IN-9 in animal studies. Given that publicly available toxicity data for this compound is limited, this guide also incorporates general principles for mitigating the toxicity of kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as compound 54, is a selective and potent inhibitor of TRAF2- and NCK-interacting kinase (TNIK).[1][2] TNIK is a serine/threonine kinase that plays a crucial role in various signaling pathways, most notably the Wnt signaling pathway, which is critical for cell proliferation, differentiation, and growth.[3][4] By inhibiting TNIK, this compound can disrupt aberrant Wnt signaling, which is often implicated in diseases like cancer and fibrosis.[3][4][5] It has demonstrated significant anti-inflammatory and hepatoprotective effects in preclinical models of sepsis.[1][2]

Q2: What are the known or potential toxicities associated with this compound and other TNIK inhibitors?

A2: Specific public data on this compound toxicity is limited. However, based on the general class of kinase inhibitors and the function of TNIK, potential toxicities could include:

  • Gastrointestinal Issues: As the Wnt pathway is important for intestinal stem cell maintenance, gastrointestinal toxicity is a potential concern.[3]

  • Hepatotoxicity: While this compound has shown hepatoprotective effects in a sepsis model, kinase inhibitors as a class can sometimes cause liver injury.[2] Monitoring liver enzymes is a prudent measure.

  • Off-Target Effects: Although designed to be selective, high concentrations of kinase inhibitors can inhibit other kinases, leading to unforeseen side effects.[6]

  • Cardiovascular Toxicity: Some kinase inhibitors have been associated with cardiovascular adverse events.[7][8]

Another TNIK inhibitor, INS018-055, has shown a favorable safety and tolerability profile in Phase I clinical trials in healthy participants.[9][10] This suggests that TNIK inhibition can be well-tolerated, but specific toxicity profiles can vary between compounds.

Q3: What is a recommended formulation for this compound for in vivo studies?

A3: A suggested formulation for this compound for intraperitoneal injection in mice is a solution containing DMSO, PEG300, Tween 80, and saline or PBS.[1] A common vehicle composition is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS/ddH₂O.[1] It is crucial to ensure the final concentration of the working solution is appropriate for the intended dosage and does not exceed the solubility of this compound.[1]

Troubleshooting Guide

This guide addresses potential issues that may arise during in vivo experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps
Animal Distress (e.g., weight loss, lethargy, ruffled fur) - Formulation/vehicle toxicity- On-target toxicity (e.g., gastrointestinal)- Off-target toxicity- High dosage1. Vehicle Control: Administer the vehicle alone to a control group to rule out vehicle-induced toxicity.2. Dose Reduction: If distress is observed at the intended therapeutic dose, consider a dose-response study to find the maximum tolerated dose (MTD).3. Monitor GI Health: Check for signs of diarrhea or other gastrointestinal issues. Consider supportive care as advised by a veterinarian.4. Histopathology: At the end of the study, perform histopathological analysis of key organs (liver, kidney, intestine, heart) to identify any tissue damage.
Unexpected Mortality - Acute toxicity from high dose- Formulation issue (e.g., precipitation, improper pH)- Severe on-target or off-target effects1. Review Dosing and Formulation: Double-check all calculations for dosing and ensure the formulation is prepared correctly and is a clear solution.[1]2. Staggered Dosing: Start with a small cohort of animals to confirm tolerance before proceeding with a larger group.3. Necropsy: Perform a thorough necropsy on deceased animals to investigate the cause of death.
Poor Compound Efficacy - Inadequate dosing or bioavailability- Formulation instability- Rapid metabolism of the compound1. Pharmacokinetic (PK) Analysis: If possible, measure plasma concentrations of this compound to ensure adequate exposure.2. Optimize Formulation and Route of Administration: The provided formulation is for intraperitoneal injection.[1] Oral bioavailability may differ. Ensure the compound is fully dissolved.3. Increase Dosing Frequency: Depending on the half-life of the compound, more frequent administration may be necessary to maintain therapeutic levels.
Hepatotoxicity (Elevated Liver Enzymes) - Direct compound toxicity- Off-target kinase inhibition1. Monitor Liver Enzymes: Routinely collect blood samples to monitor ALT and AST levels.2. Dose Adjustment: If liver enzymes are elevated, consider reducing the dose.3. Histopathology of Liver: Examine liver tissue for signs of necrosis, inflammation, or other damage at the end of the study.

Experimental Protocols

Protocol 1: In Vivo Formulation of this compound

This protocol is based on the formulation suggested for a 10 mg/kg dosage in a 20g mouse with a 100 µL injection volume.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

Procedure:

  • Calculate the required concentration: For a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume, the working solution concentration is 2 mg/mL.

  • Prepare the vehicle: The suggested vehicle is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS. For 1 mL of vehicle, this would be:

    • 50 µL DMSO

    • 300 µL PEG300

    • 50 µL Tween 80

    • 600 µL Saline/PBS

  • Dissolve this compound:

    • Weigh the required amount of this compound powder. For 1 mL of a 2 mg/mL solution, you will need 2 mg of this compound.

    • First, dissolve the this compound powder in DMSO.

    • Add the PEG300 and Tween 80 and mix thoroughly.

    • Finally, add the saline or PBS gradually while mixing to create a clear solution.

  • Administration: Administer the solution via intraperitoneal (i.p.) injection.[2]

Protocol 2: General Toxicity Monitoring in Animal Studies

Procedure:

  • Daily Observations: Monitor animals at least once daily for clinical signs of toxicity, including changes in posture, activity, breathing, and the presence of ruffled fur or discharge.

  • Body Weight: Record the body weight of each animal before the start of the study and at regular intervals (e.g., daily or every other day) throughout the study.

  • Food and Water Intake: If toxicity is suspected, monitor food and water consumption.

  • Blood Collection: At specified time points and at the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (including liver enzymes like ALT and AST, and kidney function markers like BUN and creatinine).

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs, and gastrointestinal tract) for histopathological examination.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the TNIK signaling pathway and a general workflow for assessing in vivo toxicity.

TNIK_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Enters Nucleus and Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes TNIK TNIK TNIK->TCF_LEF Phosphorylates and Activates Tnik_IN_9 This compound Tnik_IN_9->TNIK Inhibits

Caption: Simplified Wnt/β-catenin signaling pathway showing the role of TNIK and the inhibitory action of this compound.

In_Vivo_Toxicity_Workflow Start Start: Animal Acclimatization and Baseline Measurements Dosing This compound Administration (and Vehicle Control) Start->Dosing Monitoring Daily Clinical Observation and Body Weight Measurement Dosing->Monitoring Monitoring->Dosing Repeat Dosing Blood_Collection Interim Blood Collection (CBC, Serum Chemistry) Monitoring->Blood_Collection Endpoint End of Study Monitoring->Endpoint Blood_Collection->Monitoring Necropsy Necropsy and Gross Pathology Endpoint->Necropsy Histopathology Organ Collection and Histopathological Analysis Necropsy->Histopathology Data_Analysis Data Analysis and Toxicity Assessment Histopathology->Data_Analysis

Caption: General experimental workflow for assessing in vivo toxicity of this compound in animal models.

References

Validation & Comparative

A Tale of Two Kinases: Tnik-IN-9 and NCB-0846 Efficacy Compared

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapeutics, a nuanced understanding of inhibitor efficacy is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of two kinase inhibitors, Tnik-IN-9 and NCB-0846, highlighting their distinct mechanisms of action and summarizing their performance with supporting experimental data. While both molecules are kinase inhibitors, they target different kinases—this compound is a potent NIK inhibitor, whereas NCB-0846 is a TNIK inhibitor—making a direct efficacy comparison challenging. This guide will, therefore, present their individual efficacy in their respective therapeutic contexts.

At a Glance: Key Efficacy Parameters

ParameterThis compoundNCB-0846
Primary Target NF-κB-inducing kinase (NIK)TRAF2 and NCK-interacting kinase (TNIK)
Primary Signaling Pathway Non-canonical NF-κBWnt/β-catenin
Therapeutic Area Inflammation, SepsisOncology (e.g., Colorectal Cancer)
In Vitro Potency (IC50) 1.27 nM (NIK)21 nM (TNIK)[1][2]
Key In Vitro Effects Inhibition of pro-inflammatory cytokine and nitric oxide production.Inhibition of cancer cell growth and colony formation.[3]
In Vivo Efficacy Improved survival and hepatoprotective effects in a mouse model of sepsis.Suppression of tumor growth in colorectal cancer xenograft models.[2][3]

Mechanism of Action: Two Distinct Pathways

The fundamental difference between this compound and NCB-0846 lies in their molecular targets and the signaling pathways they modulate.

This compound: A NIK Inhibitor Targeting Inflammation

This compound is a potent and selective inhibitor of NF-κB-inducing kinase (NIK). NIK is a central component of the non-canonical NF-κB signaling pathway, which plays a critical role in the regulation of inflammation and immune responses. By inhibiting NIK, this compound effectively blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and other inflammatory mediators. This mechanism of action makes this compound a promising candidate for the treatment of inflammatory diseases and conditions such as sepsis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor TRAF TRAF Receptor->TRAF Ligand Binding NIK NIK TRAF->NIK Activation IKKα IKKα NIK->IKKα Phosphorylation p100/p52 p100 p52 IKKα->p100/p52 Processing p52/RelB p52/RelB p100/p52->p52/RelB Translocation Gene Transcription Gene Transcription p52/RelB->Gene Transcription Activation This compound This compound This compound->NIK Inhibition

This compound inhibits the NIK-mediated non-canonical NF-κB pathway.

NCB-0846: A TNIK Inhibitor Targeting Cancer

NCB-0846 is an orally active inhibitor of TRAF2 and NCK-interacting kinase (TNIK). TNIK is a key regulator of the Wnt/β-catenin signaling pathway, a pathway that is frequently hyperactivated in various cancers, particularly colorectal cancer, leading to uncontrolled cell proliferation and tumor growth. NCB-0846 inhibits the kinase activity of TNIK, thereby disrupting the Wnt signaling cascade and suppressing the growth of cancer cells.[2] Additionally, NCB-0846 has been shown to inhibit the TGF-β signaling pathway, which is implicated in cancer metastasis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled β-catenin Destruction Complex Axin APC GSK3β Dishevelled->β-catenin Destruction Complex Inhibition β-catenin β-catenin β-catenin Destruction Complex->β-catenin Degradation β-catenin_n β-catenin β-catenin->β-catenin_n Translocation TNIK TNIK TCF/LEF TCF/LEF TNIK->TCF/LEF Phosphorylation Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression Activation β-catenin_n->TCF/LEF Wnt Wnt Wnt->Frizzled Binding NCB-0846 NCB-0846 NCB-0846->TNIK Inhibition

NCB-0846 inhibits the TNIK-mediated Wnt/β-catenin signaling pathway.

Efficacy Data

This compound: Anti-Inflammatory Efficacy

In Vitro Studies:

In Vivo Studies:

  • Sepsis Model: In a lipopolysaccharide (LPS)-induced sepsis model in mice, a single intraperitoneal injection of this compound (10 mg/kg) resulted in improved survival rates and demonstrated hepatoprotective effects by reducing liver injury.

NCB-0846: Anti-Cancer Efficacy

In Vitro Studies:

  • Enzymatic Inhibition: NCB-0846 inhibits TNIK with an IC50 of 21 nM.[1][2]

  • Cell Growth Inhibition: It inhibits the growth of colorectal cancer cell lines. For example, the IC50 for inhibiting the growth of HCT116 cells is 0.4 µM.[1]

  • Colony Formation: NCB-0846 has been shown to be significantly more potent at inhibiting colony formation of HCT116 cells in soft agar compared to its less active diastereomer.[3]

In Vivo Studies:

  • Xenograft Models: Oral administration of NCB-0846 has been shown to suppress tumor growth in various colorectal cancer xenograft models, including patient-derived xenografts (PDXs).[2][3] In one study, doses of 50 and 100 mg/kg reduced tumor growth in PDX models.[3]

Experimental Protocols

In Vivo Sepsis Model (this compound)

A common method to induce sepsis in mice for the evaluation of anti-inflammatory agents is the intraperitoneal (IP) injection of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.

G Acclimatization Acclimatization Baseline Measurements Baseline Measurements Acclimatization->Baseline Measurements LPS Injection (IP) LPS Injection (IP) Baseline Measurements->LPS Injection (IP) This compound Treatment (IP) This compound Treatment (IP) LPS Injection (IP)->this compound Treatment (IP) Monitoring Monitoring This compound Treatment (IP)->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Survival Assessment Survival Assessment Monitoring->Survival Assessment Tissue Collection (Liver) Tissue Collection (Liver) Endpoint Analysis->Tissue Collection (Liver) Blood Collection (Cytokine Analysis) Blood Collection (Cytokine Analysis) Endpoint Analysis->Blood Collection (Cytokine Analysis)

Workflow for an in vivo sepsis model to evaluate this compound.
  • Animal Model: Typically, male C57BL/6 mice are used.

  • Induction of Sepsis: Mice are injected intraperitoneally with a specific dose of LPS (e.g., 10-15 mg/kg).

  • Treatment: this compound is administered, often via IP injection, at a specified time point relative to the LPS challenge.

  • Monitoring: Animals are monitored for survival, body weight, and clinical signs of sepsis.

  • Endpoint Analysis: At the end of the study, blood and tissues (e.g., liver) are collected for analysis of inflammatory cytokines, liver enzymes, and histopathology.

Colorectal Cancer Xenograft Model (NCB-0846)

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly used to evaluate the efficacy of anti-cancer drugs as they better recapitulate the heterogeneity of human tumors.[4]

G Tumor Tissue Implantation Tumor Tissue Implantation Tumor Growth Tumor Growth Tumor Tissue Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization NCB-0846 Treatment (Oral) NCB-0846 Treatment (Oral) Randomization->NCB-0846 Treatment (Oral) Tumor Volume Measurement Tumor Volume Measurement NCB-0846 Treatment (Oral)->Tumor Volume Measurement Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis Body Weight Monitoring Body Weight Monitoring Tumor Volume Measurement->Body Weight Monitoring Tumor Excision Tumor Excision Endpoint Analysis->Tumor Excision Biomarker Analysis Biomarker Analysis Endpoint Analysis->Biomarker Analysis

Workflow for a patient-derived xenograft model to evaluate NCB-0846.
  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection of the human tumor tissue.

  • Tumor Implantation: Fresh tumor tissue from a colorectal cancer patient is surgically implanted subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • Treatment: NCB-0846 is typically administered orally at specified doses and schedules.

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. Animal body weight is also monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the treatment period, tumors are excised for histological and molecular analysis to assess the drug's effect on tumor morphology and target pathways.

Conclusion

This compound and NCB-0846 are potent kinase inhibitors with distinct therapeutic potential stemming from their different molecular targets. This compound's inhibition of NIK positions it as a promising candidate for inflammatory diseases, while NCB-0846's targeting of the TNIK/Wnt pathway shows significant promise in the oncology setting, particularly for colorectal cancer. A direct comparison of their efficacy is not feasible due to their different mechanisms of action and intended indications. The data presented here provides a foundation for researchers to understand the individual strengths and potential applications of each compound within their respective fields. Further research and clinical trials will be crucial to fully elucidate their therapeutic value.

References

Tnik-IN-9 vs. siRNA Knockdown of TNIK: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of targeted therapeutics and functional genomics, the precise inhibition of specific cellular targets is paramount. Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant player in various signaling pathways, particularly the Wnt signaling cascade, making it a compelling target for cancer therapy and other diseases. Researchers aiming to interrogate the function of TNIK or therapeutically target it are often faced with a choice between small molecule inhibitors, such as Tnik-IN-9, and genetic knockdown approaches like small interfering RNA (siRNA). This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.

Mechanism of Action

This compound and related small molecule inhibitors, such as NCB-0846, function by directly binding to the ATP-binding pocket of the TNIK kinase domain. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the catalytic activity of the TNIK protein. This approach offers a rapid and often reversible means of inhibiting protein function.

siRNA knockdown of TNIK , on the other hand, operates at the post-transcriptional level. Exogenously introduced siRNAs, which are short, double-stranded RNA molecules, are incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides the RISC to the TNIK messenger RNA (mRNA), leading to its cleavage and subsequent degradation. This process effectively prevents the translation of TNIK mRNA into protein, resulting in a reduction of total TNIK protein levels.

Performance Comparison: this compound vs. TNIK siRNA

The choice between a small molecule inhibitor and siRNA knockdown often depends on the specific experimental goals, such as the desired speed of onset, duration of effect, and concerns about specificity and off-target effects.

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy of this compound (represented by the well-characterized inhibitor NCB-0846) and TNIK siRNA from various studies. It is important to note that direct side-by-side comparisons in the same experimental setup are limited in the published literature. Therefore, the data presented here is a compilation from different studies and should be interpreted with consideration of the varying experimental conditions.

Table 1: Inhibition of Cell Viability

MethodCompound/siRNACell LineConcentration/DoseIncubation TimeResultCitation
Small Molecule InhibitorNCB-0846HCT116 (Colorectal Cancer)IC50 ≈ 0.1 µM72 hoursDose-dependent decrease in cell viability.[1]
Small Molecule InhibitorNCB-0846LSCC Cell Lines (Lung Cancer)500 nM72 hoursSignificant reduction in cell viability.
siRNA KnockdownTNIK siRNAIM-9 (Multiple Myeloma)Not specified48 hoursSignificant decrease in cell viability.[2]
siRNA KnockdownTNIK siRNAs (S2, S3)Gastric Cancer CellsNot specified96 hoursSignificant inhibition of cell proliferation.[3]

Table 2: Induction of Apoptosis

MethodCompound/siRNACell LineConcentration/DoseIncubation TimeResultCitation
Small Molecule InhibitorNCB-0846Synovial Sarcoma CellsNot specifiedNot specifiedInduction of apoptotic cell death.[2]
siRNA KnockdownAdenovirus-mediated shRNASW480 (Colon Cancer)Not specifiedNot specifiedTriggered intrinsic apoptosis (activation of caspase-9 and PARP-1).

Table 3: Inhibition of Wnt Signaling

MethodCompound/siRNACell LineConcentration/DoseIncubation TimeResultCitation
Small Molecule InhibitorNCB-0846HCT116, DLD-1 (Colorectal Cancer)0.1 - 3 µM48 hoursReduced expression of Wnt target genes (AXIN2, MYC).[1]
siRNA KnockdownshRNAColon Cancer Cell LinesNot specifiedNot specifiedDecreased expression of Wnt target genes (CD44, c-MYC, cyclin D1).

Specificity and Off-Target Effects

This compound (NCB-0846): Small molecule inhibitors can have off-target effects by binding to other kinases with similar ATP-binding pockets. For instance, NCB-0846 has been shown to inhibit other kinases like MINK1 and MAP4K4 at higher concentrations[4]. However, studies often employ a structurally related but inactive diastereomer as a negative control to demonstrate that the observed effects are specific to TNIK inhibition[1].

TNIK siRNA: The specificity of siRNA is determined by the complementarity of its sequence to the target mRNA. However, off-target effects can occur through partial complementarity to the 3' untranslated regions (UTRs) of other mRNAs, leading to their unintended degradation. This can result in a broad range of unintended cellular consequences. To mitigate this, it is recommended to use multiple independent siRNAs targeting different regions of the same gene to ensure the observed phenotype is consistent.

Duration of Action

This compound: The inhibitory effect of small molecules is generally rapid and reversible. The duration of action is dependent on the compound's pharmacokinetic properties and cellular retention. Continuous presence of the inhibitor is typically required to maintain target inhibition.

TNIK siRNA: The knockdown of TNIK protein by siRNA is a slower process, as it relies on the degradation of existing protein. The effect is transient, and the duration of knockdown depends on the rate of cell division and the stability of the siRNA-RISC complex, typically lasting for several days.

Experimental Protocols

In Vitro Kinase Assay with this compound

This protocol is used to determine the inhibitory activity of a small molecule against the TNIK kinase.

Materials:

  • Recombinant TNIK enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • This compound compound (e.g., NCB-0846)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the this compound compound in kinase buffer.

  • In a 384-well plate, add the diluted inhibitor.

  • Add the TNIK enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP generated and reflects the kinase activity.

  • Calculate the IC50 value of the inhibitor by plotting the kinase activity against the inhibitor concentration.

siRNA Knockdown of TNIK and Western Blot Analysis

This protocol describes how to transfect cells with TNIK siRNA and then assess the knockdown efficiency by Western blotting.

Materials:

  • Mammalian cell line of interest

  • TNIK siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-TNIK and anti-loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure: A. siRNA Transfection:

  • The day before transfection, seed cells in a 6-well plate to be 60-80% confluent at the time of transfection.

  • On the day of transfection, dilute the TNIK siRNA or control siRNA in Opti-MEM™.

  • In a separate tube, dilute the transfection reagent in Opti-MEM™.

  • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.

  • Aspirate the culture medium from the cells and wash once with PBS.

  • Add the siRNA-transfection reagent complexes to the cells in fresh, antibiotic-free medium.

  • Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator.

B. Western Blot Analysis:

  • After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-TNIK antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with an antibody against a loading control to confirm equal protein loading.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of this compound or TNIK siRNA on cell proliferation and viability.

Materials:

  • Cells treated with this compound or transfected with TNIK siRNA

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • Treat the cells with various concentrations of this compound or transfect with TNIK siRNA as described above. Include appropriate vehicle or non-targeting siRNA controls.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.

  • Measure the absorbance at 490 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control-treated cells.

Visualizing the Pathways and Workflows

To better understand the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.

TNIK_Signaling_Pathway cluster_Wnt Wnt Signaling Pathway cluster_Inhibition Points of Intervention Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylation & Degradation APC APC APC->Beta_Catenin Axin Axin Axin->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nuclear Translocation & Co-activation Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription TNIK TNIK TNIK->TCF_LEF Phosphorylation & Co-activation Tnik_IN_9 This compound Tnik_IN_9->TNIK Inhibits Kinase Activity siRNA TNIK siRNA TNIK_mRNA TNIK mRNA siRNA->TNIK_mRNA Degrades mRNA TNIK_mRNA->TNIK Translation

Caption: The Wnt signaling pathway and points of intervention by this compound and TNIK siRNA.

Experimental_Workflow cluster_Tnik_IN_9 This compound Workflow cluster_siRNA TNIK siRNA Workflow Start_Tnik Cell Culture Treat_Tnik Treat cells with This compound Start_Tnik->Treat_Tnik Incubate_Tnik Incubate Treat_Tnik->Incubate_Tnik Assay_Tnik Perform Assays (Viability, Apoptosis, etc.) Incubate_Tnik->Assay_Tnik Start_siRNA Cell Culture Transfect_siRNA Transfect cells with TNIK siRNA Start_siRNA->Transfect_siRNA Incubate_siRNA Incubate (24-72h) Transfect_siRNA->Incubate_siRNA Assay_siRNA Perform Assays (Western Blot, Viability, etc.) Incubate_siRNA->Assay_siRNA

Caption: A simplified experimental workflow for this compound treatment and TNIK siRNA knockdown.

Conclusion

Both this compound and TNIK siRNA are powerful tools for inhibiting TNIK function. This compound offers a rapid, reversible, and dose-dependent method to block the catalytic activity of the TNIK protein. In contrast, TNIK siRNA provides a way to specifically reduce the total protein levels of TNIK through mRNA degradation, with a longer onset and duration of action.

References

A Comparative Analysis of TNIK Inhibitors Versus Standard-of-Care in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A pivotal shift in targeted cancer therapy is the exploration of the TRAF2 and NCK-Interacting Kinase (TNIK) as a therapeutic target, particularly in cancers driven by aberrant Wnt signaling. This guide provides a comparative overview of the preclinical efficacy of emerging TNIK inhibitors against established standard-of-care therapies in colorectal cancer and multiple myeloma. Notably, the initially requested compound, Tnik-IN-9, is a selective NF-κB-inducing kinase (NIK) inhibitor with current research focused on its anti-inflammatory properties, not oncology. Therefore, this analysis will focus on well-documented TNIK inhibitors, NCB-0846 and KY-05009.

This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research and development in this promising area of oncology.

Executive Summary

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in the canonical Wnt signaling pathway, a pathway frequently dysregulated in various cancers, including over 90% of colorectal cancers.[1] TNIK functions as a key component of the T-cell factor 4 (TCF4)/β-catenin transcriptional complex, and its inhibition presents a promising strategy to suppress tumor growth.[1] This guide evaluates the preclinical efficacy of two prominent TNIK inhibitors, NCB-0846 for colorectal cancer and KY-05009 for multiple myeloma, in comparison to standard-of-care chemotherapies.

While direct head-to-head comparative studies are limited, the available data suggests that TNIK inhibitors exhibit significant anti-tumor activity in preclinical models. NCB-0846 has demonstrated potent inhibition of colorectal cancer cell growth and cancer stem cell activity.[2] Similarly, KY-05009 has shown pro-apoptotic effects in multiple myeloma cells.[3] Standard-of-care therapies, such as the FOLFOX regimen for colorectal cancer and proteasome inhibitors like bortezomib for multiple myeloma, remain the cornerstone of current clinical practice with proven efficacy.

This guide presents the available data in a structured format to facilitate an objective comparison and highlights the potential of TNIK inhibitors as a future therapeutic strategy.

TNIK Signaling Pathway in Cancer

TNIK is a central node in the Wnt signaling cascade. In cancer cells with mutations in genes like APC, the Wnt pathway is constitutively active, leading to the accumulation of β-catenin in the nucleus. Nuclear β-catenin then complexes with TCF4 to drive the transcription of genes involved in cell proliferation, survival, and differentiation. TNIK is essential for the activation of this transcriptional complex.

TNIK_Signaling_Pathway Canonical Wnt/TNIK Signaling Pathway in Cancer cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 Co-receptor LRP->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin_cyto β-catenin (Cytoplasm) Destruction_Complex->Beta_Catenin_cyto Phosphorylates for Degradation Beta_Catenin_nuc β-catenin (Nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc Translocation TCF4 TCF4 Beta_Catenin_nuc->TCF4 Forms Complex Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_Target_Genes Activates Transcription TNIK TNIK TNIK->TCF4 Phosphorylates & Activates Proliferation Cell Proliferation, Survival, Differentiation Wnt_Target_Genes->Proliferation NCB0846 NCB-0846 NCB0846->TNIK Inhibits KY05009 KY-05009 KY05009->TNIK Inhibits

Caption: A simplified diagram of the canonical Wnt signaling pathway highlighting the central role of TNIK in activating the β-catenin/TCF4 transcriptional complex, a key driver of cancer cell proliferation. TNIK inhibitors like NCB-0846 and KY-05009 block this activation.

Colorectal Cancer: NCB-0846 vs. Standard-of-Care (FOLFOX)

The standard-of-care for adjuvant and metastatic colorectal cancer often includes a combination chemotherapy regimen such as FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin). The preclinical data for the TNIK inhibitor NCB-0846 in colorectal cancer models demonstrates its potential as a targeted therapy.

Quantitative Data Comparison
ParameterNCB-0846FOLFOX (Oxaliplatin)Cancer ModelReference
In Vitro IC50 21 nM (TNIK kinase inhibition)[2]~2-10 µM (Cell viability)HCT116, DLD-1 (Human colorectal carcinoma)[2]
In Vivo Efficacy Dose-dependent reduction in tumor multiplicity and dimensions in Apcmin/+ mice.[2]Data not available in a directly comparable model in the reviewed literature.Apcmin/+ mice[2]
In Vivo Efficacy Suppression of tumor growth in HCT116 xenografts.[2]Significant reduction in tumor volume in HCT116 xenografts.HCT116 xenografts[2]

Note: Direct comparative studies of NCB-0846 and FOLFOX in the same preclinical model were not identified in the reviewed literature. The data presented is from separate studies and should be interpreted with caution.

Experimental Protocols

In Vitro Kinase Inhibition Assay (for NCB-0846) [2] The inhibitory activity of NCB-0846 against TNIK was determined using a radiometric assay. Recombinant human TNIK was incubated with a substrate peptide, [γ-33P]ATP, and varying concentrations of NCB-0846 in a kinase buffer. The reaction was allowed to proceed for a specified time at room temperature and then terminated. The amount of 33P incorporated into the substrate was measured using a scintillation counter to determine the IC50 value.

Kinase_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay Start Start Prepare Prepare Reaction Mixture: - Recombinant TNIK - Substrate Peptide - [γ-33P]ATP - Kinase Buffer Start->Prepare Add_Inhibitor Add varying concentrations of NCB-0846 Prepare->Add_Inhibitor Incubate Incubate at Room Temperature Add_Inhibitor->Incubate Terminate Terminate Reaction Incubate->Terminate Measure Measure 33P Incorporation (Scintillation Counting) Terminate->Measure Calculate Calculate IC50 Value Measure->Calculate

Caption: A flowchart illustrating the key steps in a radiometric kinase assay used to determine the inhibitory potency (IC50) of NCB-0846 against the TNIK enzyme.

In Vivo Xenograft Model (for NCB-0846) [2] Human colorectal cancer cells (HCT116) were subcutaneously injected into immunodeficient mice. Once tumors reached a palpable size, mice were randomized into control and treatment groups. NCB-0846 was administered orally at specified doses and schedules. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed.

Multiple Myeloma: KY-05009 vs. Standard-of-Care (Bortezomib/Lenalidomide)

Standard-of-care for multiple myeloma includes proteasome inhibitors like bortezomib and immunomodulatory drugs such as lenalidomide. The TNIK inhibitor KY-05009 has been investigated in preclinical models of multiple myeloma, demonstrating its potential to induce apoptosis in myeloma cells.[3]

Quantitative Data Comparison
ParameterKY-05009BortezomibLenalidomideCancer ModelReference
In Vitro IC50 ~3-5 µM (Cell viability)[3]~5-15 nM (Cell viability)~5-20 µM (Cell viability)RPMI-8226, U266 (Human multiple myeloma)[3]
Apoptosis Induction Induced caspase-3/7 activation and increased Annexin V positive cells.[3]Induces apoptosis through the unfolded protein response.Induces apoptosis and modulates the tumor microenvironment.RPMI-8226[3]
Combination Effect Synergistic pro-apoptotic effect when combined with dovitinib.[3]Standard of care often involves combination with other agents like dexamethasone and lenalidomide.A cornerstone of combination therapies for multiple myeloma.RPMI-8226[3]

Note: The study on KY-05009 focused on its combination with dovitinib and did not provide a direct comparison with bortezomib or lenalidomide as single agents in the same experiments. The IC50 values for the standard-of-care drugs are derived from the broader literature and are provided for general context.

Experimental Protocols

Cell Viability Assay (for KY-05009) [3] Multiple myeloma cell lines (e.g., RPMI-8226) were seeded in 96-well plates and treated with various concentrations of KY-05009, dovitinib, or a combination of both. After a specified incubation period (e.g., 48-72 hours), cell viability was assessed using a CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

Apoptosis Assay (for KY-05009) [3] Apoptosis was quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Cells were treated with KY-05009 and/or dovitinib for a defined period. After treatment, cells were harvested, washed, and stained with FITC-conjugated Annexin V and PI. The percentage of apoptotic cells (Annexin V positive) was determined using a flow cytometer.

Apoptosis_Assay_Workflow Workflow for Apoptosis Assay (Annexin V/PI Staining) Start Start Seed_Cells Seed Multiple Myeloma Cells in Culture Plates Start->Seed_Cells Treat_Cells Treat cells with KY-05009 and/or other compounds Seed_Cells->Treat_Cells Incubate Incubate for a defined period (e.g., 48 hours) Treat_Cells->Incubate Harvest_Cells Harvest and Wash Cells Incubate->Harvest_Cells Stain_Cells Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest_Cells->Stain_Cells Analyze Analyze by Flow Cytometry Stain_Cells->Analyze Quantify Quantify Apoptotic Cells (Annexin V positive) Analyze->Quantify

Caption: A step-by-step workflow for assessing apoptosis in multiple myeloma cells treated with KY-05009 using Annexin V and Propidium Iodide staining followed by flow cytometry analysis.

Conclusion and Future Directions

The preclinical data for the TNIK inhibitors NCB-0846 and KY-05009 demonstrate their potential as targeted therapies for colorectal cancer and multiple myeloma, respectively. These agents effectively inhibit key oncogenic signaling pathways and suppress tumor cell growth and survival in various in vitro and in vivo models.

However, a clear gap in the current research landscape is the lack of direct, head-to-head comparative studies of these TNIK inhibitors against the current standards-of-care within the same experimental systems. Such studies are crucial to accurately gauge the relative efficacy and potential advantages of TNIK inhibition.

Future research should focus on:

  • Direct comparative preclinical studies: Designing in vivo studies that directly compare the efficacy and toxicity of TNIK inhibitors with standard-of-care regimens.

  • Combination therapies: Investigating the synergistic potential of TNIK inhibitors with existing chemotherapies and targeted agents to overcome resistance and enhance therapeutic outcomes.

  • Biomarker discovery: Identifying predictive biomarkers to select patient populations most likely to respond to TNIK-targeted therapies.

The continued exploration of TNIK inhibitors holds significant promise for advancing cancer therapy, particularly for malignancies with a high dependence on the Wnt signaling pathway. The data presented in this guide provides a foundation for the ongoing research and development of this novel class of anti-cancer agents.

References

Navigating the Kinome: A Comparative Analysis of TNIK Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount. This guide provides a comparative analysis of the kinase selectivity of various inhibitors targeting the Traf2- and Nck-interacting kinase (TNIK), a key regulator in Wnt signaling and other cellular processes. As no public data is available for a compound designated "Tnik-IN-9," this guide will focus on a comparative analysis of other known TNIK inhibitors: NCB-0846 and KY-05009, alongside the multi-kinase inhibitor dovitinib which also targets TNIK.

This comparison aims to provide an objective overview based on available experimental data to aid in the selection of the most appropriate chemical tool for research and development purposes.

Kinase Selectivity Profiles: A Head-to-Head Comparison

The following table summarizes the inhibitory activity of NCB-0846, KY-05009, and dovitinib against TNIK and a panel of other kinases. This data, presented as IC50 (half-maximal inhibitory concentration) or Kᵢ (inhibitory constant) values, allows for a direct comparison of potency and selectivity. Lower values indicate higher potency.

Kinase TargetNCB-0846 (IC50/Inhibition %)KY-05009 (IC50/Kᵢ)Dovitinib (IC50/Kᵢ)
TNIK 21 nM [1][2]9 nM (IC50) [3], 100 nM (Kᵢ) [4][5]13 nM (Kᵢ)
FLT3>80% at 100 nM[1][6]-1 nM
JAK3>80% at 100 nM[1][6]--
PDGFRα>80% at 100 nM[1][6]-27 nM
TRKA>80% at 100 nM[1][6]--
CDK2/CycA2>80% at 100 nM[1][6]--
HGK>80% at 100 nM[1][6]--
MLK1-18 nM[3]-
c-KIT--2 nM
FGFR1--8 nM
FGFR3--9 nM
VEGFR1--10 nM
VEGFR2--13 nM
VEGFR3--8 nM
PDGFRβ--210 nM
CSF-1R--36 nM

Data presented as IC50 or Kᵢ values in nM, or as percentage inhibition at a given concentration. A hyphen (-) indicates that data was not found in the public domain.

Visualizing the Wnt Signaling Pathway and TNIK's Role

TNIK plays a crucial role in the canonical Wnt signaling pathway by phosphorylating TCF4, a key transcription factor. This phosphorylation event is critical for the activation of Wnt target genes. The diagram below illustrates this pathway and the point of intervention for TNIK inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor GSK3b_Axin_APC Destruction Complex (GSK3β, Axin, APC) Dsh->GSK3b_Axin_APC inhibits beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin phosphorylates for degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates TCF4 TCF4 beta_catenin_nuc->TCF4 binds Wnt_Target_Genes Wnt Target Gene Transcription TCF4->Wnt_Target_Genes activates TNIK TNIK TNIK->TCF4 phosphorylates TNIK_Inhibitor TNIK Inhibitor (e.g., this compound) TNIK_Inhibitor->TNIK inhibits

Caption: Canonical Wnt signaling pathway illustrating the role of TNIK and its inhibition.

Experimental Methodologies

The determination of kinase inhibitor selectivity is a critical step in drug discovery and is typically performed using in vitro kinase assays. A widely accepted and robust method is the ADP-Glo™ Kinase Assay , which measures the amount of ADP produced during a kinase reaction. This luminescent assay provides a highly sensitive and quantitative readout of kinase activity.

General Protocol for ADP-Glo™ Kinase Assay:
  • Kinase Reaction: The kinase, its specific substrate, and ATP are combined in a reaction buffer. The test inhibitor (e.g., this compound) at various concentrations is added to this mixture.

  • Incubation: The reaction is incubated at a controlled temperature (typically 30°C) for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: A Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: The luminescent signal is measured using a luminometer. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The experimental workflow for assessing kinase inhibitor selectivity using a panel of kinases is depicted in the following diagram.

G cluster_workflow Kinase Selectivity Profiling Workflow start Start: Prepare Reagents prepare_inhibitor Prepare Serial Dilutions of TNIK Inhibitor start->prepare_inhibitor prepare_kinase_panel Prepare Kinase Panel (e.g., 96-well format) start->prepare_kinase_panel dispense_reagents Dispense Kinase, Substrate, ATP, and Inhibitor prepare_inhibitor->dispense_reagents prepare_kinase_panel->dispense_reagents incubate Incubate at 30°C dispense_reagents->incubate add_adp_glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate->add_adp_glo add_detection_reagent Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) add_adp_glo->add_detection_reagent read_luminescence Read Luminescence add_detection_reagent->read_luminescence analyze_data Analyze Data & Determine IC50 Values read_luminescence->analyze_data end End: Selectivity Profile analyze_data->end

References

Navigating TNIK Inhibition: A Comparative Guide to Preclinical Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of experimental results for small molecule inhibitors of the TRAF2- and NCK-interacting kinase (TNIK). As the specific compound "Tnik-IN-9" is not extensively documented in publicly available literature, this guide focuses on well-characterized TNIK inhibitors—INS018_055, NCB-0846, and KY-05009—to provide a framework for assessing the reproducibility and comparative efficacy of targeting TNIK.

This document summarizes key quantitative data from various preclinical studies, details common experimental protocols, and visualizes the primary signaling pathway and a general experimental workflow. The aim is to provide an objective resource for understanding the landscape of TNIK inhibition and for designing future reproducible experiments.

Comparative Efficacy and Safety of TNIK Inhibitors

The following tables summarize the reported in vitro efficacy and other key parameters of prominent TNIK inhibitors across different studies. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions between laboratories.

InhibitorTargetIC50 (nM)Cell LinePublication
INS018_055 TNIK7.8-BioWorld[1]
TGF-β-mediated α-SMA expression27MRC-5BioWorld[1]
TGF-β-mediated α-SMA expression50IPF patient fibroblastsBioWorld[1]
NCB-0846 TNIK21-Structural Insight into TNIK Inhibition - PMC[2]
Cell Viability~230-870Various LSCC cell linesNot specified in snippets
KY-05009 TNIK9-A Novel Aminothiazole KY-05009...
Compound 35b TNIK6-Fragment growth-based discovery...[3]
Cell Viability2110HCT116Fragment growth-based discovery...[3]

Table 1: In Vitro Inhibitory Activity of TNIK Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values of different TNIK inhibitors against the TNIK kinase and in cell-based assays as reported in the literature.

InhibitorParameterValueSpeciesPublication
INS018_055 Half-life (in vitro)88.3 minHuman hepatocytesBioWorld[1]
Half-life (in vitro)32.8 minRat hepatocytesBioWorld[1]
Bioavailability (Oral)44% (at 30 mg/kg)MouseBioWorld[1]
Bioavailability (Oral)22% (at 10 mg/kg)DogBioWorld[1]
Compound 35b Bioavailability (Oral)84.64%Not specifiedFragment growth-based discovery...[3]

Table 2: Preclinical Pharmacokinetic Parameters of TNIK Inhibitors. This table highlights key pharmacokinetic properties of selected TNIK inhibitors from in vitro and in vivo studies.

Experimental Protocols

Reproducibility of experimental findings is contingent on detailed and standardized protocols. Below are methodologies for key assays commonly used to evaluate TNIK inhibitors.

Cell Viability Assay (MTT/CCK-8)

This protocol outlines a general procedure for assessing the effect of TNIK inhibitors on cell proliferation.

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a serial dilution of the TNIK inhibitor in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of the inhibitor.

    • Include a vehicle control (e.g., DMSO) and a blank (medium only).

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Measurement of Cell Viability:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[4] Then, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) and incubate until the formazan crystals are dissolved.[5]

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[4]

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[4][5]

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation levels following treatment with a TNIK inhibitor.

  • Cell Lysis and Protein Quantification:

    • Treat cells with the TNIK inhibitor at the desired concentration and time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-TCF4, anti-β-catenin, anti-TNIK) overnight at 4°C with gentle agitation.[8]

    • Wash the membrane three times with TBST for 10 minutes each.[6]

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Wash the membrane again three times with TBST for 10 minutes each.[6]

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of a TNIK inhibitor in a mouse xenograft model.

  • Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel/PBS mixture) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the TNIK inhibitor or vehicle control to the mice according to the planned schedule (e.g., daily oral gavage).[9] The dosage will be based on prior pharmacokinetic and tolerability studies.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • Perform statistical analysis to determine the significance of the observed differences.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing complex biological pathways and experimental procedures is crucial for understanding and replication.

TNIK_Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl Axin_APC Axin/APC Complex Dvl->Axin_APC | GSK3b GSK3β Beta_Catenin β-catenin Axin_APC->Beta_Catenin Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes TNIK TNIK TNIK->TCF_LEF Phosphorylation Tnik_IN TNIK Inhibitor Tnik_IN->TNIK | Nucleus Nucleus

Caption: TNIK's role in the canonical Wnt signaling pathway.

TNIK_Inhibitor_Workflow start Start: TNIK Inhibitor Screening in_vitro In Vitro Assays start->in_vitro cell_viability Cell Viability (IC50 Determination) in_vitro->cell_viability western_blot Western Blot (Target Engagement) in_vitro->western_blot in_vivo In Vivo Studies cell_viability->in_vivo western_blot->in_vivo xenograft Xenograft Model (Efficacy) in_vivo->xenograft pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd tox Toxicology Assessment in_vivo->tox end Lead Optimization/ Clinical Candidate xenograft->end pk_pd->end tox->end

Caption: A typical preclinical experimental workflow for TNIK inhibitors.

References

Safety Operating Guide

Proper Disposal of Tnik-IN-9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before disposal, it is crucial to follow proper handling and storage protocols to minimize risks.

Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment, including a lab coat, nitrile gloves, and protective eyewear.

Handling:

  • Avoid inhalation, contact with eyes and skin, and the formation of dust and aerosols.

  • Use only in areas with appropriate exhaust ventilation.

  • Do not eat, drink, or smoke when using this product.

Storage:

  • Keep the container tightly sealed in a cool, well-ventilated area.

  • Store away from direct sunlight and sources of ignition.

  • For long-term storage of the powder, a temperature of -20°C is recommended. If in solvent, store at -80°C.

Step-by-Step Disposal Protocol

The following procedure outlines the steps for the safe disposal of Tnik-IN-9 waste, including pure compound, contaminated materials, and solutions.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unadulterated or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.

    • Contaminated materials such as gloves, absorbent paper, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag or container.

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, sealed, and leak-proof hazardous waste container.

    • The container must be compatible with the solvent used. For example, use a glass container for organic solvents.

    • Do not mix this compound waste with other incompatible chemical waste streams. For instance, avoid mixing with strong acids, bases, or oxidizing agents.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components of the mixture (e.g., solvents) with their approximate concentrations.

2. Waste Storage:

  • Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure secondary containment is used to prevent spills.

  • Keep a log of the accumulated waste.

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide them with a complete and accurate description of the waste.

4. Decontamination of Emptied Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

  • The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing, the container can be disposed of as regular non-hazardous waste, with the label defaced.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, general laboratory chemical waste guidelines apply. The following table summarizes key quantitative aspects of hazardous waste management.

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Limit Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.General Laboratory Safety Guidelines
Container Fullness Containers should not be filled beyond 90% capacity to allow for expansion and prevent spills.General Laboratory Safety Guidelines
Aqueous Waste pH for Drain Disposal pH must be between 6.0 and 9.0 for any approved drain disposal (this compound is NOT approved for drain disposal).

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the searched literature. The disposal procedure provided is based on established best practices for handling and disposing of hazardous chemical waste in a laboratory setting.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Tnik_IN_9_Disposal_Pathway start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type empty_container Empty this compound Container? start->empty_container solid_waste Solid Waste (Powder, Contaminated Materials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed, compatible solid waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed, leak-proof liquid waste container. liquid_waste->collect_liquid segregate Segregate from incompatible waste streams. collect_solid->segregate collect_liquid->segregate store Store in designated Satellite Accumulation Area with secondary containment. segregate->store Properly Segregated contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal empty_container->waste_type No triple_rinse Triple-rinse with appropriate solvent. empty_container->triple_rinse Yes collect_rinsate Collect rinsate as hazardous liquid waste. triple_rinse->collect_rinsate dispose_container Dispose of defaced container as non-hazardous waste. triple_rinse->dispose_container collect_rinsate->store incompatible_yes Yes incompatible_no No

Caption: Decision pathway for the proper disposal of this compound waste.

Personal protective equipment for handling Tnik-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tnik-IN-9. The following procedures are based on general laboratory safety protocols and information derived from a similar compound, Tnik-IN-3, in the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to handle this compound with care in a controlled laboratory environment.

Hazard Identification and Classification

While specific hazard data for this compound is not available, the safety data for Tnik-IN-3 indicates potential hazards that should be considered as a precautionary measure.

GHS Hazard Classification (Based on Tnik-IN-3) [1]

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed)[1]

  • Acute Aquatic Toxicity: Category 1 (Very toxic to aquatic life)[1]

  • Chronic Aquatic Toxicity: Category 1 (Very toxic to aquatic life with long lasting effects)[1]

Hazard Statements (Based on Tnik-IN-3) [1]

  • H302: Harmful if swallowed.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated.
Eyes Safety goggles with side-shieldsProvides protection against splashes and airborne particles. A face shield may be necessary for procedures with a high risk of splashing.
Body Laboratory coat or impervious clothingA fully buttoned lab coat provides a barrier against accidental spills. For larger quantities or higher risk procedures, chemical-resistant overalls may be appropriate.
Respiratory Suitable respiratorUse in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved respirator is recommended. Ensure proper fit and training before use.

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Storage Recommendations

Form Storage Temperature Additional Information
Powder -20°CStore in a tightly sealed container in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]
In Solvent -80°CFollow the same precautions as for the powder form.[1]

Safe Handling Workflow

The following diagram outlines the standard procedure for handling this compound in a laboratory setting.

G Standard Operating Procedure for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (or analogous compound data) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Well-Ventilated Workspace (e.g., Fume Hood) B->C D Weigh/Measure this compound (Minimize dust/aerosol generation) C->D E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F G Dispose of Waste in Approved Chemical Waste Container F->G H Remove and Dispose of PPE Properly G->H I Wash Hands Thoroughly H->I G This compound Spill Response Plan start Spill Occurs is_major Is the spill large or unmanageable? start->is_major evacuate Evacuate the area and call emergency services is_major->evacuate Yes don_ppe Don appropriate PPE (respirator, gloves, etc.) is_major->don_ppe No report Report the incident evacuate->report contain Contain the spill with absorbent material don_ppe->contain collect Collect and place in a sealed waste container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste according to institutional guidelines decontaminate->dispose dispose->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.